Itraconazole-d3
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1217512-35-0 |
|---|---|
Molecular Formula |
C35H38Cl2N8O4 |
Molecular Weight |
708.6 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1-trideuteriobutan-2-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i2D3 |
InChI Key |
VHVPQPYKVGDNFY-NZHIZTFASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Appearance |
Off-White to Light Beige Solid |
melting_point |
163-165°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
84625-61-6 (unlabelled) |
Synonyms |
(+/-)-4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methyl-d3-propyl)-3H-1,2,4-triazol-3-one |
tag |
Itraconazole |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Deuterated Itraconazole: A Technical Guide for Research Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of the synthesis of deuterated itraconazole for research purposes. It is intended for researchers, scientists, and professionals in drug development who require isotopically labeled itraconazole for use as an internal standard in pharmacokinetic studies, metabolic profiling, and as a tool for mechanistic investigations. This document covers the rationale for deuteration, a proposed synthetic strategy, and detailed information on the relevant signaling pathways of itraconazole.
Introduction: The Significance of Deuterated Itraconazole
Itraconazole is a broad-spectrum triazole antifungal agent.[1][2][3] Beyond its established use in treating fungal infections, itraconazole has garnered significant interest for its potent anti-cancer properties, primarily through the inhibition of the Hedgehog (Hh) signaling pathway and angiogenesis.[4][5][6]
Deuterium-labeled compounds, such as deuterated itraconazole, are invaluable tools in pharmaceutical research. The substitution of hydrogen with its stable isotope, deuterium, offers a subtle modification that does not significantly alter the compound's chemical properties but provides a distinct mass signature. This makes deuterated itraconazole an ideal internal standard for quantitative analysis by mass spectrometry (MS), enabling precise measurement of the parent drug in complex biological matrices.
Synthetic Approach to Deuterated Itraconazole
While various deuterated forms of itraconazole (e.g., Itraconazole-d3, -d5) are commercially available as analytical standards, detailed synthetic protocols are often proprietary. However, a plausible synthetic strategy can be devised based on the established synthesis of itraconazole and known deuteration methods.
The most common positions for deuteration in commercially available standards are on the sec-butyl side chain of the triazolone ring.[7] Therefore, a logical approach involves the synthesis of a deuterated sec-butyl precursor, which is then incorporated into the itraconazole scaffold.
A proposed synthetic workflow is outlined below:
References
- 1. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Itraconazole-mechanism, spectrum, pharmacokinetics, uses and side effect - Online Biology Notes [onlinebiologynotes.com]
- 4. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reya-lab.org [reya-lab.org]
- 6. Targeting the Hedgehog Pathway Using Itraconazole to Prevent Progression of Barrett’s Esophagus to Invasive Esophageal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Technical Guide: The Rationale and Application of Itraconazole-d3 as an Internal Standard in Bioanalysis
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the principles and practical applications of using Itraconazole-d3 as an internal standard for the quantitative bioanalysis of itraconazole. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the gold standard for therapeutic drug monitoring and pharmacokinetic studies.
The Foundational Role of Internal Standards in Quantitative Bioanalysis
In quantitative bioanalysis, the goal is to accurately determine the concentration of an analyte within a complex biological matrix, such as plasma or serum. However, the analytical process is subject to various sources of potential error. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing.[1] Its primary purpose is to normalize the analytical response of the analyte, thereby correcting for variability introduced during the analytical workflow.[1]
Key sources of variability that an effective internal standard can mitigate include:
-
Sample Preparation: Inconsistencies in analyte recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[2][3]
-
Instrumental Analysis: Minor variations in injection volume and instrument response drift over the course of an analytical run.[1]
-
Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer source due to co-eluting endogenous components from the biological matrix.[4]
The ideal internal standard behaves identically to the analyte throughout the entire analytical process but is distinguishable by the detector.[2] This leads to the principle of using stable isotope-labeled (SIL) internal standards, which are widely considered the most appropriate choice for LC-MS/MS bioanalysis.[1][2][5][6]
This compound: The Ideal Internal Standard for Itraconazole Quantification
This compound is the deuterated analog of Itraconazole, where three hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium. This subtle structural modification makes it an exemplary internal standard for several key reasons.
-
Physicochemical Similarity: this compound shares nearly identical chemical and physical properties with unlabeled itraconazole. This ensures that it has the same extraction recovery, chromatographic retention time (co-elution), and ionization efficiency.[2] This co-elution is critical because it means both the analyte and the IS experience the exact same matrix effects at the same time, allowing for highly effective normalization.
-
Mass Distinguishability: The incorporation of deuterium atoms increases the mass of the molecule. This mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard independently, even though they elute from the chromatography column simultaneously.[7]
-
Label Stability: The deuterium labels in this compound are placed in stable, non-exchangeable positions on the molecule.[5] This is crucial to prevent the loss of deuterium and subsequent conversion of the IS into the unlabeled analyte, which would compromise the accuracy of the results.[5][8]
The use of a SIL IS like this compound significantly improves the precision, accuracy, and robustness of the bioanalytical method compared to using a structural analog, which may have different extraction, chromatographic, and ionization behaviors.[9][10]
Representative Experimental Protocol: LC-MS/MS Analysis of Itraconazole
The following protocol is a representative example for the quantification of itraconazole in human plasma using this compound as the internal standard.
3.1 Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting itraconazole from plasma.[11][12]
-
Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 100 ng/mL this compound in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of a precipitation solvent (e.g., acetonitrile containing 0.5% formic acid) to denature and precipitate plasma proteins.[13]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte and IS.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
3.2 Data Presentation: Instrumental and Method Parameters
Quantitative data from the LC-MS/MS system is crucial for method validation and sample analysis. A ratio of the analyte peak area to the internal standard peak area is used for calibration and quantification.[13]
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Ionization Mode |
| Itraconazole | 705.3 | 392.3 | ESI Positive |
| This compound (IS) | 708.2 | 392.4 | ESI Positive |
| (Note: Precursor-to-product ion transitions are representative and may vary slightly based on the specific instrument and optimization. Itraconazole-d5 is also commonly used, with a precursor ion of m/z 710.3)[13][14][15] |
Table 2: Chromatographic Conditions
| Parameter | Specification |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Start at 40% B, ramp to 95% B, re-equilibrate |
| Column Temperature | 40 °C |
| Total Run Time | ~3-4 minutes |
| (Note: These are typical conditions and should be optimized for the specific application and instrumentation.)[13][15] |
Table 3: Representative Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 250 ng/mL | r² > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Accuracy: ±20%, Precision: ≤20% |
| Intra-day Precision (CV%) | < 13.7% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (CV%) | < 10.9% | ≤15% (≤20% at LLOQ) |
| Intra-day Accuracy (% Bias) | 95.6% - 108.2% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | 86.6% - 117.5% | Within ±15% (±20% at LLOQ) |
| Recovery | > 70% | Consistent and reproducible |
| Matrix Effect | 95% - 112% | Minimal and compensated by IS |
| (Note: Data synthesized from typical performance characteristics reported in literature for validated itraconazole assays.)[12][15][16] |
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for developing robust, accurate, and precise bioanalytical methods using LC-MS/MS. This compound serves as the ideal internal standard for itraconazole quantification due to its near-identical physicochemical properties, which allow it to effectively track and correct for variability throughout the analytical process, especially unpredictable matrix effects. By co-eluting with the analyte and being distinguishable by mass, this compound ensures the highest quality data for critical applications such as therapeutic drug monitoring and pharmacokinetic studies, ultimately supporting safer and more effective drug development and patient care.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : Shimadzu (Europe) [shimadzu.eu]
- 12. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. journals.innovareacademics.in [journals.innovareacademics.in]
Physical and chemical properties of Itraconazole-d3
An In-depth Technical Guide to the Physical and Chemical Properties of Itraconazole-d3
This compound is the deuterium-labeled analog of Itraconazole.[1] It serves as a crucial internal standard for the precise quantification of Itraconazole in biological samples and pharmacokinetic studies through mass spectrometry and liquid chromatography techniques.[1] Itraconazole itself is a broad-spectrum triazole antifungal agent used to treat a variety of systemic and superficial fungal infections.[2][3][4] It functions primarily by inhibiting the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[5][6][7] This disruption leads to altered membrane permeability and function, ultimately inhibiting fungal growth.[7] Beyond its antifungal activity, Itraconazole has also been investigated for its antitumor effects, notably through the suppression of signaling pathways like HER2/AKT.[8]
Physical and Chemical Properties
The core physical and chemical characteristics of this compound are summarized below. Data for the parent compound, Itraconazole, are included for comparison, as many physical properties are nearly identical.
General and Computed Properties
| Property | Value (this compound) | Value (Itraconazole) | Source |
| Molecular Formula | C₃₅H₃₅D₃Cl₂N₈O₄ | C₃₅H₃₈Cl₂N₈O₄ | [9][10] |
| Molecular Weight | 708.7 g/mol | 705.6 g/mol | [9][10] |
| Exact Mass | 707.2581373 Da | 704.2393071 Da | [2][9] |
| CAS Number | 1217512-35-0 | 84625-61-6 | [9] |
| IUPAC Name | 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1-trideuteriobutan-2-yl)-1,2,4-triazol-3-one | 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1-methylpropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | [9][11] |
| Appearance | White to almost white powder | White to almost white powder | [3] |
| XLogP3 | 5.7 | 5.7 | [2][9] |
| Hydrogen Bond Donors | 0 | 0 | [12] |
| Hydrogen Bond Acceptors | 7 | 7 | [12] |
| Rotatable Bonds | 11 | 11 | [12] |
| Topological Polar Surface Area | 101 Ų | 104.18 Ų | [9][12] |
Experimental Protocols
The characterization and quantification of Itraconazole and its deuterated analog involve various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the determination of Itraconazole in pharmaceutical dosage forms and biological fluids.[13][14]
-
Objective: To separate, identify, and quantify Itraconazole.
-
Sample Preparation:
-
For capsule formulations, the powder from twenty capsules is collected.[13]
-
A weight of powder equivalent to 10 mg of Itraconazole is transferred to a 10 ml volumetric flask with a solvent like ethanol or methanol and sonicated for 30 minutes to dissolve the compound.[13]
-
The solution is filtered to obtain a stock solution (e.g., 1000 µg/ml), which is then further diluted to fall within the linearity range of the instrument.[13]
-
-
Instrumentation & Conditions:
-
Column: A common choice is a C18 column (e.g., Dionex C18, 4.6 mm × 250 mm, 5 µm).[3]
-
Mobile Phase: A mixture of an organic solvent and a buffer is typically used. One example is methanol and pH 7.5 potassium dihydrogen phosphate in a 40:60 ratio, degassed via ultrasonication.[3]
-
Flow Rate: A typical flow rate is 1.5 ml/min.[3]
-
Detection: UV detection is commonly set at a wavelength where Itraconazole shows maximum absorbance, such as 262 nm or 306 nm.[3][13]
-
-
Data Analysis: The retention time for Itraconazole under these conditions is approximately 5.2 minutes.[3] Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[3] this compound is used as an internal standard to improve accuracy.[1]
UV-Visible Spectrophotometry
This method provides a simpler and faster alternative for the quantification of Itraconazole in bulk and pharmaceutical forms.[13]
-
Objective: To determine the concentration of Itraconazole based on its absorbance of UV light.
-
Sample Preparation:
-
Analysis:
-
Data Analysis: The concentration of Itraconazole in the sample is calculated using the Beer-Lambert law and the calibration curve. The method's accuracy is often confirmed by recovery studies.[3]
Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD)
These techniques are used to characterize the solid-state properties of Itraconazole, such as its crystallinity.
-
Objective: To determine if Itraconazole is in a crystalline or amorphous state, which significantly affects its solubility and dissolution rate.[15]
-
Methodology:
-
DSC: The sample is heated at a constant rate, and the heat flow to or from the sample is measured. Crystalline materials show a sharp endothermic peak at their melting point, while amorphous forms exhibit a glass transition.
-
XRPD: The sample is irradiated with X-rays, and the diffraction pattern is recorded. Crystalline materials produce a characteristic pattern of sharp peaks, whereas amorphous materials produce a broad halo.[15]
-
-
Application: These methods are crucial in the development of solid dispersions of Itraconazole, where the drug is converted to an amorphous form to enhance its poor aqueous solubility.[16]
Signaling Pathways and Workflows
Antifungal Mechanism of Action
Itraconazole's primary antifungal activity stems from the disruption of ergosterol synthesis in the fungal cell membrane.[5][6]
Caption: Antifungal mechanism of Itraconazole via inhibition of ergosterol synthesis.
Anticancer Signaling Pathway (Esophageal Cancer)
Itraconazole has demonstrated antitumor properties by inhibiting the HER2/AKT signaling pathway.[8]
References
- 1. veeprho.com [veeprho.com]
- 2. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Itraconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Itraconazole-mechanism, spectrum, pharmacokinetics, uses and side effect - Online Biology Notes [onlinebiologynotes.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound | C35H38Cl2N8O4 | CID 45358999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hexonsynth.com [hexonsynth.com]
- 11. chemwhat.com [chemwhat.com]
- 12. itraconazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. pharmacyjournal.in [pharmacyjournal.in]
- 14. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification and Pharmaceutical Characterization of a New Itraconazole Terephthalic Acid Cocrystal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to the Certificate of Analysis for Itraconazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for Itraconazole-d3. This compound serves as a critical internal standard for the quantitative analysis of Itraconazole in biological matrices and pharmaceutical formulations, primarily by liquid chromatography-mass spectrometry (LC-MS). This document outlines the expected quality specifications, detailed experimental protocols for identity and purity assessment, and visual representations of key processes and structures.
Representative Certificate of Analysis Data
The following tables summarize the typical quantitative data found on a CoA for this compound. These values represent common specifications for a high-quality reference standard.
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1217512-35-0[1] |
| Molecular Formula | C₃₅H₃₅D₃Cl₂N₈O₄ |
| Molecular Weight | 708.65 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
Table 2: Quality Control and Purity Analysis
| Test | Method | Specification |
| Identification | ¹H NMR | Conforms to structure |
| Mass Spectrometry | Conforms to structure | |
| Assay | HPLC-UV | ≥ 98.0% |
| Chemical Purity | HPLC-UV | ≥ 98.0% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium incorporation |
| Isotopic Enrichment | Mass Spectrometry | No significant isotopic scrambling |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to certify this compound are provided below. These protocols are based on established analytical methods for Itraconazole and its isotopologues.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is used to determine the chemical purity of this compound and to quantify its concentration (assay).
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). A common mobile phase composition is a mixture of acetonitrile and a buffer solution.
-
Flow Rate : Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength : UV detection at approximately 262 nm, which is the absorption maximum for Itraconazole.[2]
-
Injection Volume : 10 - 20 µL.
-
Procedure : A solution of this compound is prepared in a suitable diluent (e.g., methanol/tetrahydrofuran mixture) and injected into the HPLC system. The peak area of this compound is compared to that of a certified reference standard to determine the assay. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is crucial for confirming the molecular weight of this compound and determining its isotopic purity and enrichment.
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Mass Analyzer : Set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For this compound, this would be approximately 709.65.
-
Procedure for Identity : The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed to confirm that the observed molecular weight corresponds to the theoretical molecular weight of this compound.
-
Procedure for Isotopic Purity : The relative intensities of the mass peaks corresponding to the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) forms of Itraconazole are measured. The isotopic purity is calculated based on the high abundance of the d3 isotopologue. The absence of significant scrambling (deuterium exchange) is also verified.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the position of the deuterium labels.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which the sample is soluble, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).
-
Procedure : A small amount of the this compound sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The spectrum is then compared to the known spectrum of non-deuterated Itraconazole. The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms the successful labeling at the intended position. The chemical shifts of the remaining protons should be consistent with the structure of Itraconazole.[3]
Mandatory Visualizations
The following diagrams illustrate the general workflow of a Certificate of Analysis and the chemical structure of this compound.
Caption: General workflow for the generation of a Certificate of Analysis.
References
A Technical Guide to Commercially Available Itraconazole-d3 Standards for Researchers
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of commercially available Itraconazole-d3 standards. This document outlines the commercial sources, provides detailed experimental protocols for its use as an internal standard, and illustrates its metabolic context.
Introduction
This compound is the deuterated analog of Itraconazole, a broad-spectrum triazole antifungal agent.[1] Its primary application in a research setting is as an internal standard for the quantification of Itraconazole in biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The stable isotope label ensures that this compound has nearly identical chemical and physical properties to Itraconazole, but with a distinct molecular weight, allowing for accurate and precise quantification by correcting for variations during sample preparation and analysis.[3]
Commercially Available this compound Standards
A variety of suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for these commercially available standards. Researchers should always refer to the supplier's certificate of analysis for the most accurate and up-to-date information.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Purity | Available Formats |
| Veeprho | Not specified | 1217512-35-0 | C35H35D3Cl2N8O4 | High quality | Not specified |
| MedChemExpress (MCE) | HY-17514S1 | 1217512-35-0 | C35H35D3Cl2N8O4 | 99.62% | Solid |
| SynZeal | SZ-I011D01 | 1217512-35-0 | C35H35D3Cl2N8O4 | Not specified | Not specified |
| Simson Pharma Limited | Not specified | 1217512-35-0 | C35H35D3Cl2N8O4 | High quality | Not specified |
| LGC Standards | TRC-I937503 | 1217512-35-0 | C35H35D3Cl2N8O4 | Not specified | 1 mg, 5 mg, 10 mg |
| Artis Standards | Not specified | 1217512-35-0 | Not specified | Not specified | Not specified |
Experimental Protocols
The use of this compound as an internal standard is crucial for accurate bioanalytical methods. Below is a detailed experimental protocol for the quantification of Itraconazole in human plasma using LC-MS/MS, based on established methodologies.[4][5][6][7]
Preparation of Stock and Working Solutions
-
Itraconazole and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve Itraconazole and this compound in a suitable solvent such as methanol or a 1:1 water:methanol mixture.[4][5]
-
Working Standard Solutions: Prepare a series of working standard solutions of Itraconazole by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol/water) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the stock solution with methanol.[7]
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.[7]
-
For calibration standards, add a known amount of the Itraconazole working standard solutions. For quality control (QC) samples and unknown samples, add 50 µL of the appropriate solvent.
-
Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate the plasma proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 3500 rpm for 5 minutes to pellet the precipitated proteins.[7]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm).[7]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient to separate Itraconazole from endogenous plasma components.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Itraconazole and this compound. A common transition for Itraconazole is m/z 705.3 → 392.4.[6] The transition for this compound will be shifted by the mass of the deuterium labels.
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Itraconazole to this compound against the concentration of the calibration standards.
-
Determine the concentration of Itraconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Itraconazole's Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Itraconazole's primary antifungal activity stems from its ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[10] By inhibiting its synthesis, Itraconazole disrupts the integrity and function of the fungal cell membrane, leading to cell death.[9][10]
Experimental Workflow for Itraconazole Quantification
The following diagram illustrates the typical workflow for the quantification of Itraconazole in a biological sample using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Itraconazole in research and drug development. This guide provides a foundational understanding of the commercially available standards and a detailed methodology for their application. Researchers should select a supplier based on their specific requirements for purity, concentration, and available documentation, and adapt the provided experimental protocol to their specific laboratory conditions and instrumentation.
References
- 1. Itraconazole - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. veeprho.com [veeprho.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. notesforbiology.com [notesforbiology.com]
- 10. What is the mechanism of Itraconazole? [synapse.patsnap.com]
Understanding the Mass Shift of Itraconazole-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles and applications of Itraconazole-d3 as an internal standard in the quantitative analysis of Itraconazole, a potent antifungal agent. A thorough understanding of the mass shift observed in this compound is critical for accurate and reliable bioanalytical method development and sample analysis. This document provides detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in this field.
Introduction to Itraconazole and the Role of an Internal Standard
Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Due to its pharmacokinetic variability, therapeutic drug monitoring of Itraconazole and its active metabolite, hydroxyitraconazole, is often necessary to ensure efficacy and avoid toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Itraconazole in biological matrices due to its high sensitivity and selectivity.
In LC-MS/MS-based quantification, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. This compound is chemically identical to Itraconazole, except that three hydrogen atoms have been replaced by deuterium atoms. This results in a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while ensuring it behaves similarly during extraction, chromatography, and ionization.
The Mass Shift of this compound
The key to understanding the utility of this compound lies in its mass shift. The chemical structure of this compound reveals that the three deuterium atoms are located on the methyl group of the 1-methylpropyl side chain. This specific labeling leads to a predictable increase in the mass-to-charge ratio (m/z) of the precursor ion and any fragment ions that retain this labeled portion of the molecule.
Fragmentation of Itraconazole and this compound
In positive ion electrospray ionization (ESI) mass spectrometry, Itraconazole and this compound are typically observed as protonated molecules, [M+H]⁺. During tandem mass spectrometry (MS/MS), these precursor ions are fragmented to produce characteristic product ions. The most common fragmentation of Itraconazole involves the cleavage of the bond between the piperazine ring and the phenyl-triazolone moiety.
This fragmentation results in a prominent product ion with an m/z of 392 for the unlabeled Itraconazole. Since the deuterium labels in this compound are not part of this fragment, the resulting product ion also has an m/z of 392. However, another commonly monitored product ion for this compound retains the deuterated side chain, leading to a product ion with an m/z of 435.4. The selection of the product ion for quantification depends on the specific analytical method and the desire to monitor a fragment that is distinct from any potential cross-talk from the unlabeled analyte.
The diagram below illustrates the proposed fragmentation pathway for Itraconazole.
Quantitative Data
The following tables summarize the key quantitative data for the analysis of Itraconazole, its major metabolites, and this compound using LC-MS/MS.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Itraconazole | 705.3 | 392.3 |
| Hydroxyitraconazole | 721.2 | 408.3 |
| Keto-itraconazole | 719.1 | 406.1 |
| N-desalkyl-itraconazole | 649.1 | 376.2 |
| This compound | 708.2 | 392.3 or 435.4 |
Table 2: Typical LC-MS/MS Method Validation Parameters
| Parameter | Itraconazole | Hydroxyitraconazole |
| Linearity Range | 0.5 - 500 ng/mL | 1.0 - 600 ng/mL |
| LLOQ | 0.5 ng/mL | 1.0 ng/mL |
| Inter- and Intra-day Precision | < 15% | < 15% |
| Accuracy | 85 - 115% | 85 - 115% |
Experimental Protocols
Accurate quantification of Itraconazole requires robust and reproducible sample preparation and analytical methods. Below are detailed protocols for two common sample preparation techniques.
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (calibrator, QC, or unknown).
-
Internal Standard Addition: Add 50 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Vortex: Vortex mix the samples for 10 seconds.
-
Protein Precipitation: Add 400 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex: Vortex mix vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which can reduce matrix effects.
-
Sample Pre-treatment: To 200 µL of plasma sample, add 25 µL of the this compound internal standard working solution and 50 µL of 2% ammonium hydroxide. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
Visualizing Key Processes
Itraconazole Metabolic Pathway
Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathways include hydroxylation, N-dealkylation, and oxidation.
Experimental Workflow for Bioanalysis
The following diagram outlines the typical workflow for the quantitative analysis of Itraconazole in a biological sample using this compound as an internal standard.
The Unseen Anchor: A Technical Guide to Itraconazole-d3 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, particularly in the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, accuracy is paramount. The use of internal standards is a fundamental practice to ensure the reliability of analytical data, compensating for variations inherent in sample preparation and analysis. Among the gold standard of internal standards are stable isotope-labeled (SIL) compounds, and for the widely used antifungal agent itraconazole, its deuterated analog, Itraconazole-d3, serves as an invaluable tool. This technical guide delves into the core mechanism of action of this compound as an internal standard, providing a comprehensive overview for researchers and drug development professionals.
The Principle of Isotopic Dilution and the Role of this compound
The core of this compound's function lies in the principle of isotopic dilution mass spectrometry. By introducing a known quantity of this compound into a biological sample at the earliest stage of processing, it acts as a chemical and physical mimic of the endogenous, non-labeled itraconazole (the analyte). The deuterium atoms in this compound impart a specific mass shift without significantly altering its chemical properties.[1][2] This near-identical physicochemical behavior is the cornerstone of its effectiveness.
During sample preparation, which often involves protein precipitation or liquid-liquid/solid-phase extraction, any loss of the analyte will be accompanied by a proportional loss of the internal standard. Similarly, during chromatographic separation and ionization in the mass spectrometer, any variations, such as matrix effects (ion suppression or enhancement), will affect both the analyte and the internal standard to a similar degree.[1] The mass spectrometer, however, can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, a precise and accurate quantification of the analyte can be achieved, effectively canceling out most sources of analytical variability.
Physicochemical Properties: A Tale of Two Isotopologues
The suitability of this compound as an internal standard is rooted in its close resemblance to itraconazole in terms of its physicochemical properties. The primary difference is the substitution of three hydrogen atoms with deuterium atoms, resulting in a nominal mass increase of 3 Daltons.
| Property | Itraconazole | This compound | Reference(s) |
| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | C₃₅H₃₅D₃Cl₂N₈O₄ | [3][4] |
| Molecular Weight | 705.64 g/mol | 708.66 g/mol | [3][4] |
| pKa (piperazine ring) | 3.7 | ~3.7 | [5] |
| Aqueous Solubility | Poorly soluble, pH-dependent | Expected to be very similar to Itraconazole | [5][6] |
| LogP | 6.2 | Expected to be very similar to Itraconazole | [5] |
The Analytical Workflow: A Step-by-Step Examination
The use of this compound is integrated into a systematic analytical workflow, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Caption: A typical bioanalytical workflow for the quantification of itraconazole using this compound as an internal standard.
Detailed Experimental Protocol: A Representative LC-MS/MS Method
The following protocol is a synthesis of methodologies reported in the literature for the quantification of itraconazole in human plasma.[7][8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) and vortex briefly.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 40% B, increase to 95% B over 2.5 minutes, hold for 1 minute, then return to initial conditions.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Itraconazole | 705.3 | 392.4 | 150 | 35 |
| This compound | 708.3 | 395.4 | 150 | 35 |
Method Validation Data: Ensuring Robustness and Reliability
A robust analytical method is characterized by its linearity, sensitivity, accuracy, precision, and minimal matrix effects. The use of this compound is instrumental in achieving these performance metrics.
Linearity and Sensitivity
| Parameter | Itraconazole | Reference(s) |
| Linearity Range | 1 - 500 ng/mL | [7] |
| Correlation Coefficient (r²) | > 0.995 | [7] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [7] |
Accuracy and Precision
| Quality Control (QC) Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference(s) |
| Low QC (e.g., 3 ng/mL) | < 15% | < 15% | 85 - 115% | 85 - 115% | [7][9] |
| Medium QC (e.g., 100 ng/mL) | < 15% | < 15% | 85 - 115% | 85 - 115% | [7][9] |
| High QC (e.g., 400 ng/mL) | < 15% | < 15% | 85 - 115% | 85 - 115% | [7][9] |
Recovery and Matrix Effect
While a single comprehensive dataset for the direct comparison of Itraconazole and this compound recovery and matrix effects is not available, published studies consistently demonstrate that the use of a deuterated internal standard effectively compensates for variability in these parameters. The recovery of itraconazole from plasma using protein precipitation is typically in the range of 60-70%.[9][10] The key advantage of this compound is that its recovery is expected to be very similar to that of itraconazole, thus ensuring the accuracy of the final measurement through the ratio-based calculation. Similarly, any ion suppression or enhancement from the biological matrix will affect both the analyte and the internal standard proportionally.
Itraconazole Metabolism and the Importance of a Stable Isotope-Labeled Internal Standard
Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major active metabolite is hydroxyitraconazole, which also exhibits antifungal activity. Other metabolites, such as keto-itraconazole and N-desalkyl-itraconazole, are also formed.
References
- 1. biorbyt.com [biorbyt.com]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Itraconazole D3 | CAS No- 1217512-35-0 | Simson Pharma Limited [simsonpharma.com]
- 4. Itraconazole D3 | CAS No- 1217512-35-0 | Simson Pharma Limited [simsonpharma.com]
- 5. chemwhat.com [chemwhat.com]
- 6. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. journals.innovareacademics.in [journals.innovareacademics.in]
- 10. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Quantification of Itraconazole in Human Plasma using Itraconazole-d3 as an Internal Standard by LC-MS/MS
Application Note
This document provides a detailed protocol for the quantitative analysis of itraconazole in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Itraconazole-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Itraconazole is a triazole antifungal agent with a broad spectrum of activity. Due to significant interindividual variability in its absorption and metabolism, monitoring its plasma concentrations is crucial for optimizing therapeutic outcomes.[1] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS assays. This compound shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response.
The described method utilizes a simple protein precipitation step for sample preparation, which is rapid and cost-effective.[2][3] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This robust and validated method offers high sensitivity, specificity, and throughput for the reliable quantification of itraconazole in human plasma.
Experimental Protocols
Materials and Reagents
-
Itraconazole (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free, sourced from a certified vendor)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of Itraconazole and this compound in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Itraconazole by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
-
Internal Standard (IS) Working Solution:
-
Prepare a working solution of this compound at a concentration of 100 ng/mL in acetonitrile.[2]
-
-
Calibration Standards and Quality Control Samples:
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Add 100 µL of plasma sample into the appropriately labeled tube.[6][7]
-
Add 200 µL of the Internal Standard working solution (this compound in acetonitrile) to each tube.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[6] |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid[6] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[6] |
| Flow Rate | 0.5 mL/min[6][8] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Optimized for separation of Itraconazole and this compound |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Itraconazole: m/z 705.3 → 392.4[4][5]this compound: m/z 708.3 → 395.4 |
| Collision Energy | Optimized for each transition |
| Source Temperature | Optimized for the specific instrument |
Data Presentation
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL[4][5] |
| Correlation Coefficient (r²) | > 0.995[4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4][5][8] |
| Intra-day Precision (%CV) | < 13.7%[4][5] |
| Inter-day Precision (%CV) | < 10.9%[4][5] |
| Intra-day Accuracy | 95.6 - 108.2%[4][5] |
| Inter-day Accuracy | 86.6 - 117.5%[4][5] |
| Recovery | > 85% |
Visualizations
References
- 1. Determination of itraconazole and its active metabolite in plasma by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS determination of itraconazole in human plasma: Ingenta Connect [ingentaconnect.com]
Chromatographic separation of Itraconazole and Itraconazole-d3
An Application Note for the Chromatographic Separation and Quantification of Itraconazole and Itraconazole-d3 in Human Plasma using LC-MS/MS
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections.[1] Accurate determination of Itraconazole concentrations in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[1] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Itraconazole and its deuterated internal standard, this compound, in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol outlines a simple and efficient protein precipitation method for the extraction of Itraconazole and this compound from human plasma.[1][2]
-
Sample Thawing: Thaw frozen human plasma samples and vortex to ensure homogeneity.[3]
-
Aliquoting: In a 96-well plate or polypropylene tubes, aliquot 100 µL of each plasma sample, calibration standard, or quality control sample.[2]
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each well.[2]
-
Protein Precipitation: Add 400 µL of a precipitation solvent, such as acetonitrile containing 0.5% formic acid, to each well.[2]
-
Vortexing: Vortex the plate or tubes for approximately 1 minute to ensure thorough mixing and complete protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at 3500 rpm for 5 minutes to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following tables summarize the instrumental conditions for the chromatographic separation and mass spectrometric detection of Itraconazole and this compound.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| HPLC System | Agilent 1200 series or equivalent[4] |
| Column | Agilent Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm[2] |
| Column Temperature | 40°C[2] |
| Autosampler Temp. | 15°C[2] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 1% Formic Acid[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.500 mL/min[2] |
| Injection Volume | 5-10 µL |
| Gradient Program | Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 40% B.[2] |
| Total Run Time | 4.0 minutes[2] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., LCMS-8050)[1] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1][5] |
| Ion Spray Voltage | Optimized for instrument (e.g., 4500 V) |
| Source Temperature | 350°C[6] |
| Drying Gas Flow | 10 L/min[6] |
| Nebulizer Gas Flow | 3 L/min[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |
Data Presentation
The method was validated for its performance characteristics. The quantitative data, including retention times and MRM transitions, are summarized below.
Table 3: Analyte Properties and Quantitative Data
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|---|---|---|
| Itraconazole | ~2.3[2] | 705.3[5] | 392.4[5] | 1 - 500[5][7] | 86.6 - 117.5[5] | < 13.7[5] |
| This compound | ~2.3 | 708.3 | 395.4 | N/A | N/A | N/A |
Note: The exact m/z for this compound may vary slightly based on the specific deuterated positions. The values presented are theoretical. Retention times are approximate and can vary based on the specific LC system and column conditions.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Itraconazole-d3 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of Itraconazole-d3 (ITZ-d3), a deuterated internal standard for Itraconazole, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are compiled from established methods and are intended to serve as a comprehensive guide for bioanalytical studies.
Introduction
Itraconazole is a triazole antifungal agent widely used in the treatment of fungal infections.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of itraconazole often employ a stable isotope-labeled internal standard, such as this compound, to ensure accuracy and precision in its quantification. This document details the optimized mass spectrometry parameters and experimental protocols for the reliable detection of this compound.
Experimental Protocols
Two primary sample preparation techniques are commonly utilized for the extraction of itraconazole and its internal standards from plasma: protein precipitation and solid-phase extraction (SPE).
Sample Preparation: Protein Precipitation
This method is rapid and cost-effective, suitable for high-throughput analysis.[1][2]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (optional)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
To precipitate proteins, add 400 µL of acetonitrile (optionally containing 0.1-0.5% formic acid).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 3500 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for LC-MS/MS analysis. Depending on the sensitivity of the instrument, the supernatant may be evaporated and reconstituted in the mobile phase.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a cleaner extract by removing more matrix interferences, which can be crucial for achieving lower limits of quantification.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
SPE cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)
-
50% o-phosphoric acid solution (v/v) in water
-
Methanol, HPLC grade
-
Ammonium formate buffer
-
Vortex mixer
-
SPE manifold
Protocol:
-
To 300 µL of plasma in a polypropylene tube, add 50 µL of the this compound internal standard working solution.
-
Add 50 µL of 50% o-phosphoric acid solution and vortex for 30 seconds.
-
Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water or an appropriate buffer).
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances (e.g., with a low percentage of organic solvent in an aqueous buffer).
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Parameters
The following table summarizes typical liquid chromatography conditions for the separation of this compound.
| Parameter | Condition 1 | Condition 2 |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Waters-I Class UPLC system or equivalent |
| Column | Shim-pack GIS C18 (75 mm L. × 2.1 mm I.D., 3 µm) or equivalent[3] | Agilent Zorbax SB-C18 (2.1×50mm, 3.5 µm) or equivalent[1] |
| Mobile Phase A | 10 mmol/L Ammonium acetate in water[3] | 10 mM ammonium formate in water with 1% formic acid[1] |
| Mobile Phase B | Acetonitrile[3] | 0.1% formic acid in acetonitrile[1] |
| Flow Rate | 0.4 mL/min | 0.500 mL/min[1] |
| Gradient | Isocratic or gradient elution tailored to resolve itraconazole from metabolites and matrix components. | Initial: 40% B, hold for 0.5 min; Ramp to 95% B over 2.5 min; Hold at 95% B for 0.5 min; Return to 40% B[1] |
| Column Temperature | 40°C | 40°C[1] |
| Injection Volume | 5 - 10 µL | 5 µL |
Mass Spectrometry Parameters
Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in the positive ion mode is typically used.[3]
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV[1] |
| Desolvation Temperature | 500°C[1] |
| Desolvation Gas Flow | 900 L/hr[1] |
| Cone Gas Flow | 150 L/hr[1] |
| Nebulizer Gas Pressure | 7 Bar[1] |
| Source Temperature | 150°C[1] |
MRM Transitions and Compound-Specific Parameters
The following table outlines the specific mass spectrometry parameters for the detection of Itraconazole, its active metabolite Hydroxyitraconazole, and the internal standard this compound.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (V) |
| Itraconazole | 705.40 | 392.40 | -38 |
| Hydroxyitraconazole | 721.40 | 408.40 | -37 |
| This compound | 710.40 | 397.35 | -36 |
Note: The MRM transition for this compound is based on available data for a closely related deuterated standard (Itraconazole-d9), which is a reliable starting point for method development. The collision energy for this compound is inferred from that of Itraconazole-d9.[3] It is recommended to optimize these parameters on the specific instrument being used.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Itraconazole) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of unknown samples is then determined from this curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection.
Mass Spectrometry Parameter Logic
Caption: Logic of MS/MS parameters for this compound.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Itraconazole and Itraconazole-d3 from Human Plasma
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) method for the simultaneous quantification of itraconazole and its deuterated internal standard, itraconazole-d3, in human plasma. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of itraconazole for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The use of a deuterated internal standard ensures high precision and accuracy by correcting for matrix effects and variations in extraction efficiency. The described method utilizes Oasis HLB SPE cartridges for efficient sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Due to its variable absorption and metabolism, therapeutic drug monitoring is often necessary to ensure efficacy and avoid toxicity. Accurate quantification of itraconazole in biological matrices such as plasma is therefore crucial. Solid-phase extraction is a widely used technique for sample preparation as it effectively removes interfering substances and concentrates the analytes of interest, leading to improved sensitivity and reproducibility of analytical methods. The stable isotope-labeled this compound serves as an ideal internal standard, as it co-elutes with the analyte and behaves similarly during the extraction and ionization processes, thereby compensating for potential analytical variations.
Experimental Protocols
Materials and Reagents
-
Itraconazole and this compound analytical standards
-
Oasis® HLB 1cc (30 mg) extraction cartridges[1]
-
HPLC grade methanol, acetonitrile, and water
-
Ammonia solution[1]
-
Ammonium acetate
-
Acetic acid[1]
-
Human plasma (with K3 EDTA as anticoagulant)[2]
-
Nitrogen evaporator
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.[2]
-
In a clean polypropylene tube, aliquot 200 µL of the plasma sample.[1]
-
Add 25 µL of the this compound internal standard working solution (e.g., 1000 ng/mL).[1]
-
Add 50 µL of ammonia solution and vortex for 30 seconds to mix thoroughly.[1]
Solid-Phase Extraction (SPE) Protocol
The following SPE protocol is performed using Oasis HLB cartridges.
-
Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of Milli-Q water.[1] Ensure the cartridge does not dry out between steps.
-
Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2.0 mL of Milli-Q water to remove salts and other polar impurities.[1]
-
Elution: Elute the analytes (itraconazole and this compound) from the cartridge with 1.0 mL of acetonitrile into a clean collection tube.[1] Some protocols suggest a second elution with 1.0 mL of methanol to ensure complete recovery.[2]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 90:10 v/v mixture of methanol and 2 mM ammonium acetate buffer with acetic acid) and vortex to dissolve the analytes completely.[1]
-
Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Column: Hypersil Gold (50x4.6) mm, 3µ or equivalent[1]
-
Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 2 mM ammonium acetate with 0.1% acetic acid) is commonly used. A typical composition is 90:10 (v/v) methanol:buffer.[1]
-
Flow Rate: 0.500 mL/minute[1]
-
Injection Volume: 10 µL[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
Data Presentation
The following table summarizes typical quantitative data for the solid-phase extraction of itraconazole.
| Parameter | Itraconazole | Hydroxy-itraconazole | Itraconazole-d9 | Hydroxy-itraconazole-d8 | Reference |
| Mean Recovery | 52.07% | 53.73% | 49.68% | 50.16% | [2] |
| Recovery (Low QC) | 52.8% | 50.4% | - | - | [2] |
| Recovery (Medium QC) | 52.5% | 53.7% | - | - | [2] |
| Recovery (High QC) | 50.9% | 57.1% | - | - | [2] |
| Linearity Range | 0.301 to 151.655 ng/mL | 0.946 to 224.908 ng/mL | - | - | [2] |
| Intra-day Precision (%RSD) | ≤15% | ≤15% | - | - | [2] |
| Inter-day Precision (%RSD) | ≤15% | ≤15% | - | - | [2] |
Note: Data for this compound was not explicitly available in the searched documents, but the recovery for other deuterated forms like itraconazole-d9 is presented, which is expected to be similar.
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Itraconazole.
Signaling Pathway Diagram (Illustrative)
While itraconazole's primary mechanism of action is the inhibition of fungal cytochrome P450 14α-demethylase, which is not a signaling pathway, the following diagram illustrates the logical relationship of its therapeutic monitoring.
Caption: Therapeutic Drug Monitoring Logic for Itraconazole.
Conclusion
The solid-phase extraction method detailed in this application note provides a reliable and efficient means of extracting itraconazole and its deuterated internal standard from human plasma. The use of Oasis HLB cartridges ensures high recovery and clean extracts, which is essential for sensitive and accurate quantification by LC-MS/MS. This protocol is well-suited for clinical and research laboratories performing therapeutic drug monitoring or pharmacokinetic analysis of itraconazole.
References
Application Note: Quantitative Analysis of Itraconazole in Human Plasma Using Protein Precipitation and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Therapeutic drug monitoring of itraconazole is crucial due to its variable pharmacokinetics and potential for drug-drug interactions.[1] This application note provides a detailed protocol for the quantification of itraconazole in human plasma using a simple and rapid protein precipitation method, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Itraconazole-d3 is utilized as an internal standard (IS) to ensure accuracy and precision.[2][3]
Experimental Protocols
Materials and Reagents
-
Human plasma (K2EDTA)
-
Itraconazole reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
Itraconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve itraconazole in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the itraconazole stock solution in methanol to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
-
Precipitation Solvent: Prepare a solution of 0.5% formic acid in acetonitrile.[4]
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[4]
-
Add 50 µL of the 100 ng/mL this compound internal standard spiking solution to each tube.[4]
-
Vortex briefly to mix.
-
Add 400 µL of the precipitation solvent (0.5% formic acid in acetonitrile) to each tube.[4]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[4]
-
Centrifuge the tubes at 3500 rpm for 5 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Data Presentation
Table 1: Summary of Quantitative Method Performance
| Parameter | Result | Reference |
| Linearity Range | 1 - 500 ng/mL | [5][6] |
| Correlation Coefficient (r) | > 0.995 | [5][6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [5][6] |
| Intra-day Precision (%CV) | < 13.7% | [6] |
| Inter-day Precision (%CV) | < 10.9% | [6] |
| Intra-day Accuracy | 95.6% - 108.2% | [6] |
| Inter-day Accuracy | 86.6% - 117.5% | [6] |
| Recovery | ~65% (with 0.5% formic acid in acetonitrile) | [4] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Itraconazole Quantification.
Signaling Pathway/Logical Relationship Diagram
This protocol does not involve a biological signaling pathway. The logical relationship is a linear experimental workflow, which is represented in the diagram above.
References
- 1. Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : Shimadzu (Europe) [shimadzu.eu]
- 4. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Itr-d3 Solution Preparation
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Itraconazole (ITZ) is a broad-spectrum triazole antifungal agent. In pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, accurate quantification of itraconazole in biological matrices is crucial. Itraconazole-d3 (Itr-d3), a stable isotope-labeled version of the drug, is the preferred internal standard (IS) for mass spectrometry-based assays (LC-MS/MS) due to its similar chemical properties and distinct mass.[1][2] The accuracy and reproducibility of these analytical methods are fundamentally dependent on the correct preparation, storage, and handling of Itr-d3 standard solutions.
This document provides detailed protocols for the preparation of Itr-d3 stock and working solutions, methods for concentration verification, and guidelines for proper storage to ensure solution stability and integrity.
Quantitative Data Summary
Solubility of Itraconazole
The solubility of this compound is expected to be nearly identical to that of unlabeled Itraconazole. Due to its hydrophobic nature, Itraconazole exhibits poor aqueous solubility but is soluble in various organic solvents.[3] The choice of solvent is critical for preparing a stable stock solution.
Table 1: Solubility of Itraconazole in Various Solvents
| Solvent | Temperature (°C / K) | Molar Fraction Solubility (10^4 x2) |
|---|---|---|
| Water | 25 / 298.15 | 0.000001 |
| Dimethyl Sulfoxide (DMSO) | 25 / 298.15 | 0.449 |
| Acetonitrile | 25 / 298.15 | 0.103 |
| Methanol | 25 / 298.15 | 0.041 |
| Ethanol | 25 / 298.15 | 0.027 |
| Isopropyl Alcohol | 25 / 298.15 | 0.017 |
| 1,4-Dioxane | 25 / 298.15 | 2.155 |
| Ethyl Acetate | 25 / 298.15 | 0.281 |
Data derived from studies on unlabeled Itraconazole.[4][5]
Note: Solubility generally increases with a rise in temperature.[4][5] For stock solutions, DMSO and Methanol are common choices. A product information sheet notes solubility in DMSO and dimethylformamide to be approximately 0.5 mg/mL.[6]
Recommended Storage Conditions
Proper storage is essential to prevent degradation and maintain concentration accuracy.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Duration | Container | Notes |
|---|---|---|---|---|---|
| Solid Material | N/A | -20°C | ≥ 4 years | Airtight, light-resistant vial | As supplied by the manufacturer.[6] |
| Stock Solution | DMSO, Methanol, Acetonitrile | -20°C or -80°C | Up to 6 months (verify stability) | Amber glass or polypropylene vials | Minimize freeze-thaw cycles.[7][8] |
| Working Solutions | Methanol, Acetonitrile, or aqueous mixtures | 2-8°C | Up to 1 week (verify stability) | Amber glass or polypropylene vials | Bring to room temperature before use. |
| Aqueous Solutions | Diluted from organic stock | 2-8°C | ≤ 24 hours | Glass or polypropylene | High potential for precipitation and instability; prepare fresh daily.[6] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution (e.g., 1 mg/mL)
Objective: To prepare a concentrated, accurate stock solution of this compound.
Materials:
-
This compound (solid, high purity)
-
Dimethyl Sulfoxide (DMSO) or HPLC-grade Methanol
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated analytical balance
-
Spatula
-
Sonicator bath
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Pre-equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a target amount (e.g., 10 mg) of this compound solid and transfer it to a clean, appropriately sized volumetric flask (e.g., 10 mL). Record the exact weight.
-
Initial Dissolution: Add a portion of the chosen solvent (e.g., ~7 mL of DMSO for a 10 mL flask) to the volumetric flask.
-
Solubilization: Gently swirl the flask to wet the powder. If needed, sonicate the solution for 5-10 minutes to ensure complete dissolution.[9] The solution should be clear and free of any visible particulates.
-
Final Dilution: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent up to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the stock solution into smaller, labeled amber glass vials for storage. Store at -20°C or below. This prevents repeated freeze-thaw cycles of the main stock.
Protocol: Preparation of Working Internal Standard Solutions
Objective: To prepare diluted solutions from the stock solution for daily use in analytical assays.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
HPLC-grade Methanol or Acetonitrile
-
Class A volumetric flasks and calibrated pipettes
-
Amber glass vials or polypropylene tubes
Procedure:
-
Thawing: Remove an aliquot of the stock solution from the freezer and allow it to thaw completely and equilibrate to room temperature. Vortex briefly to ensure homogeneity.
-
Serial Dilution: Perform serial dilutions to achieve the desired final concentration (e.g., 100 ng/mL).
-
Example: To prepare a 10 µg/mL intermediate solution, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen solvent.
-
Example: To prepare a 100 ng/mL working solution, pipette 100 µL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark.
-
-
Storage: Store the working solution at 2-8°C for short-term use.
Protocol: Concentration Verification and Stability Assessment by LC-MS/MS
Objective: To verify the concentration of the prepared stock solution and assess its stability over time.
Methodology: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for accurate quantification.[10]
Instrumentation & Conditions:
-
LC System: UPLC/HPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm or equivalent[10]
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% - 1% formic acid[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[10]
-
Flow Rate: 0.500 mL/min[10]
-
Gradient: A typical gradient would start at a lower percentage of organic phase, ramp up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Ionization: Electrospray Ionization (ESI), Positive Mode[11]
-
MRM Transitions: Specific transitions for this compound must be determined. For unlabeled Itraconazole, a common transition is m/z 705.3 -> 392.4.[11] The Itr-d3 parent ion will be higher depending on the number of deuterium atoms.
Stability Study Procedure:
-
Initial Analysis (T=0): Immediately after preparation, analyze the stock solution to establish the initial concentration and purity (peak area response).
-
Sample Storage: Store aliquots of the solution under various conditions as defined in Table 2 (e.g., -20°C, 4°C, room temperature). Protect samples from light.[9]
-
Time-Point Analysis: At predefined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.[8][12]
-
Data Evaluation: Analyze the samples by LC-MS/MS. Compare the peak area response of the stored sample against a freshly prepared standard or the T=0 sample. The solution is considered stable if the concentration remains within ±10-15% of the initial value, and no significant degradation products are observed.[7][8]
Visualizations
Workflow for this compound Solution Preparation and Verification
Caption: Workflow for preparing and validating this compound solutions.
Factors Affecting this compound Solution Stability
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : Shimadzu (Europe) [shimadzu.eu]
- 3. hrpub.org [hrpub.org]
- 4. mmcop.edu.in [mmcop.edu.in]
- 5. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. journals.innovareacademics.in [journals.innovareacademics.in]
- 8. Stability of itraconazole in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uspnf.com [uspnf.com]
- 10. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application of Itraconazole-d3 in Pharmacokinetic Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of various fungal infections. Due to its high lipophilicity, variable oral absorption, and extensive metabolism, its pharmacokinetics (PK) can be complex and exhibit significant inter-individual variability.[1][2] Accurate quantification of itraconazole and its primary active metabolite, hydroxyitraconazole, in biological matrices is crucial for therapeutic drug monitoring, bioequivalence studies, and drug-drug interaction assessments. The use of a stable isotope-labeled internal standard, such as Itraconazole-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the unlabeled analyte allows for precise correction of variations in sample processing and instrument response, ensuring high accuracy and precision.[3][4]
This document provides a detailed protocol for the quantification of itraconazole in human plasma using this compound as an internal standard, summarizes relevant pharmacokinetic data, and illustrates the experimental workflow and metabolic pathway.
Experimental Protocols
Principle
The method involves the extraction of itraconazole and the internal standard (this compound) from human plasma, followed by separation using reverse-phase liquid chromatography and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol is a rapid and simple method suitable for high-throughput analysis.[3][5]
-
Sample Thawing: Thaw frozen human plasma samples and calibration standards at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: In a 1.5 mL microcentrifuge tube or a 96-well plate, aliquot 50-100 µL of the plasma sample, calibration standard, or quality control (QC) sample.[3][6]
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each tube/well.[6]
-
Protein Precipitation: Add 400 µL of cold acetonitrile (containing 0.5% formic acid, optional) to each sample.[6]
-
Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.[6]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 3500 rpm for 5 minutes or >10,000 x g for 10 minutes) to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean set of tubes or a 96-well plate.
-
Evaporation & Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40°C. Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the mobile phase starting composition (e.g., 50:50 acetonitrile:water). This step concentrates the sample and ensures compatibility with the LC mobile phase.
-
Injection: Transfer the reconstituted sample to an autosampler vial or plate and inject it into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
The following are typical parameters that can be adapted and optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters [3][6]
| Parameter | Example Value |
| Column | C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Gradient | Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 40% B |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Tandem Mass Spectrometry (MS/MS) Parameters [3]
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Itraconazole | 705.4 > 392.4 |
| Hydroxyitraconazole | 721.4 > 408.4 |
| This compound (IS) | 710.4 > 397.35 |
| Collision Gas | Argon |
| Dwell Time | 100-200 ms |
Data Presentation
Quantitative data from pharmacokinetic studies and method validation should be presented clearly.
Table 1: Method Validation Parameters for Itraconazole Quantification using LC-MS/MS.
This table summarizes typical performance characteristics of an analytical method using a deuterated internal standard.
| Parameter | Itraconazole | Hydroxyitraconazole |
| Linearity Range | 1 - 500 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL[7] | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 13.7%[7] | < 15% |
| Inter-day Precision (%CV) | < 10.9%[7] | < 15% |
| Intra-day Accuracy (%Bias) | 95.6% - 108.2%[7] | Within ±15% |
| Inter-day Accuracy (%Bias) | 86.6% - 117.5%[7] | Within ±15% |
| Recovery | > 85% | > 85% |
Table 2: Representative Pharmacokinetic Parameters of Itraconazole in Healthy Volunteers.
Data are compiled from a study following oral administration of different itraconazole dosage regimens.[8]
| Parameter | Regimen A (100 mg once daily) | Regimen B (200 mg once daily) | Regimen C (200 mg twice daily) |
| Cmax (ng/mL) - Day 1 | 110 | 272 | 553 |
| Tmax (h) - Day 1 | 2.8 | 3.0 | 3.4 |
| AUC₀₋∞ (ng·h/mL) - Day 1 | 1,320 | 4,160 | 12,600 |
| T½ (h) - Day 1 | 15.0 | 20.7 | 25.0 |
| Cmax (ng/mL) - Day 15 (Steady State) | 412 | 1,070 | 1,980 |
| Tmax (h) - Day 15 (Steady State) | 3.0 | 4.4 | 6.0 |
| T½ (h) - Day 15 (Steady State) | 34.0 | 36.5 | 41.7 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of a pharmacokinetic study from sample collection to data analysis using this compound as an internal standard.
Caption: Experimental workflow for itraconazole quantification.
Metabolic Pathway
Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. This biotransformation is a critical determinant of its pharmacokinetic profile and potential for drug interactions.
Caption: Itraconazole metabolic pathway via CYP3A4.
References
- 1. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of itraconazole following oral administration to normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Itraconazole quantification with deuterated internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Itraconazole using a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in my calibration curve. What are the potential causes and solutions?
High variability in your calibration curve can stem from several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:
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Inconsistent Sample Preparation: Ensure precise and consistent execution of your sample preparation protocol, whether it's protein precipitation, liquid-liquid extraction, or solid-phase extraction. Inconsistent solvent volumes, extraction times, or pH adjustments can lead to variability.
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Internal Standard Addition: Verify the accuracy and consistency of the deuterated internal standard (IS) addition to all samples, including calibrators and quality controls (QCs). An inconsistent IS concentration will directly impact the analyte/IS ratio and, consequently, the accuracy of your results.
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Matrix Effects: Plasma or other biological matrices can interfere with the ionization of Itraconazole and its deuterated IS, leading to ion suppression or enhancement.[1] To mitigate this, consider optimizing your sample cleanup procedure, using a different extraction method, or diluting your samples. A normalized matrix effect close to 1 is desirable.[1]
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Instrument Instability: Check for fluctuations in the LC-MS/MS system's performance. This can include unstable spray in the ion source, temperature fluctuations in the column oven, or inconsistent detector response. Run system suitability tests before each batch to ensure the instrument is performing optimally.
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Poor Solubility of Itraconazole: Itraconazole is known for its poor solubility, which can lead to issues with carryover and inconsistent sample introduction.[1] Ensure your mobile phase and reconstitution solvents are optimized to keep Itraconazole fully dissolved.
Q2: My recovery of Itraconazole is low and inconsistent. How can I improve it?
Low and inconsistent recovery is a common challenge in bioanalysis. Here are some strategies to improve the recovery of Itraconazole:
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Optimize Protein Precipitation: If using protein precipitation, the choice of organic solvent and the addition of an acid can significantly impact recovery. A study found that 0.5% formic acid in acetonitrile provided the highest and most reproducible recovery for Itraconazole.[1]
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Evaluate Different Extraction Techniques: While protein precipitation is a simple and fast method, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may offer better recovery and cleaner extracts. For LLE, experiment with different organic solvents.
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pH Adjustment: The pH of the sample can influence the extraction efficiency of Itraconazole. Adjusting the pH of the plasma sample before extraction may improve partitioning into the organic phase during LLE.
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Thorough Vortexing and Centrifugation: Ensure complete mixing during extraction steps and adequate separation of layers after centrifugation to maximize the recovery of the analyte.
Q3: I am experiencing significant matrix effects. What are the best practices to minimize them?
Matrix effects can significantly compromise the accuracy and precision of your assay. Here's how to address them:
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Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., Itraconazole-d3) is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[2]
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Improve Sample Cleanup: More extensive sample preparation methods like SPE can effectively remove interfering matrix components.
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Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation between Itraconazole and any co-eluting matrix components that might cause interference.
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Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
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Matrix-Matched Calibrants: Prepare your calibration standards and QCs in the same biological matrix as your unknown samples to compensate for matrix effects.
Q4: I'm observing carryover in my blank injections after a high concentration sample. How can I resolve this?
Carryover is a frequent issue with poorly soluble compounds like Itraconazole.[1] Here are some effective solutions:
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Optimize Wash Solvents: Use a strong wash solvent in your autosampler to effectively clean the injection needle and port between injections. A mixture of methanol, acetonitrile, isopropanol, and formic acid has been shown to be an effective strong needle wash.[1]
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Increase Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle in your autosampler program.
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Injector Port Cleaning: If carryover persists, consider manually cleaning the injector port and rotor seal.
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Gradient Elution: Employ a gradient elution with a high percentage of organic solvent at the end of the run to ensure all of the Itraconazole is eluted from the column. Some methods even incorporate a repeated gradient to effectively wash the column.[1]
Q5: What are the recommended mass spectrometry parameters for Itraconazole and its deuterated internal standard?
For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred mode. Here are typical precursor and product ions for Itraconazole and a deuterated internal standard:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Itraconazole | 705.3 | 392.3 |
| This compound | 708.3 | 395.3 |
Note: These values may vary slightly depending on the specific deuterated internal standard used and instrument tuning.
Due to the presence of multiple chlorine atoms in Itraconazole, the isotopic peak at [M+2]+ is significant. Monitoring the [M+2]+ precursor ion can sometimes help to reduce interferences.[1]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and rapid method for extracting Itraconazole from plasma samples.
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Aliquoting: Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
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Internal Standard Spiking: Add a specific volume of the deuterated Itraconazole internal standard working solution to each tube.
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Precipitation: Add 400 µL of cold acetonitrile containing 0.5% formic acid to each tube.
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Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
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Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase.
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Injection: Inject the prepared sample into the LC-MS/MS system.
LC-MS/MS Analysis
This section provides a general framework for the chromatographic and mass spectrometric conditions.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at a lower percentage of B, ramp up to a high percentage to elute Itraconazole, and then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on instrument manufacturer |
| Gas Flow Rates | Optimize for best signal-to-noise ratio |
| Collision Energy | Optimize for each MRM transition |
Visualizations
Caption: A typical experimental workflow for Itraconazole quantification.
Caption: A troubleshooting decision tree for common Itraconazole analysis issues.
References
Matrix effects in Itraconazole analysis using Itraconazole-d3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Itraconazole using Itraconazole-d3 as an internal standard.
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS/MS analysis of Itraconazole.
Issue 1: Poor Peak Shape or Splitting for Itraconazole and/or this compound
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Question: My chromatogram shows poor peak shape, such as fronting, tailing, or splitting, for both Itraconazole and the this compound internal standard. What are the potential causes and solutions?
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Answer: Poor peak shape is a common issue that can often be resolved by systematically investigating the sample preparation, chromatography, and instrument conditions.
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Possible Cause 1: Inappropriate Injection Solvent. Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
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Solution: Ensure the final sample solvent is of similar or weaker strength than the starting mobile phase conditions. If a strong solvent is necessary for extraction, perform a solvent exchange or dilution step.
-
-
Possible Cause 2: Column Overload. Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute the sample and reinject. If the issue persists, consider if the column capacity is appropriate for the sample load.
-
-
Possible Cause 3: Column Contamination or Degradation. Accumulation of matrix components on the column can lead to peak tailing or splitting.
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Solution: Implement a robust column washing procedure after each batch. If performance does not improve, consider replacing the guard column or the analytical column.
-
-
Possible Cause 4: Extra-column Volume. Excessive tubing length or dead volume in the connections can cause peak broadening.
-
Solution: Minimize the length and internal diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected.
-
-
Issue 2: High Variability in Itraconazole/Itraconazole-d3 Response Ratios
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Question: I am observing significant variability in the peak area ratios of Itraconazole to this compound across my batch, leading to poor precision and accuracy. What could be the cause?
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Answer: High variability in response ratios, even with a stable isotope-labeled internal standard, often points to inconsistent matrix effects or sample processing issues.
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Possible Cause 1: Inconsistent Sample Preparation. Variability in extraction efficiency or the introduction of interfering substances during sample preparation can affect the analyte and internal standard differently.
-
Solution: Ensure consistent and precise execution of the sample preparation protocol. This includes accurate pipetting, consistent vortexing times, and uniform handling of all samples. Automation of sample preparation can help minimize variability.
-
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Possible Cause 2: Differential Matrix Effects. While this compound is expected to co-elute and experience similar matrix effects as Itraconazole, severe ion suppression or enhancement can still lead to variability, especially if the levels of interfering endogenous components vary between samples.[1]
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Possible Cause 3: Carryover. Residual Itraconazole or this compound from a high concentration sample being injected with a subsequent sample can cause variability. Itraconazole is known to be susceptible to carryover issues due to its poor solubility.[4]
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Issue 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression)
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Question: The signal intensity for both Itraconazole and this compound is significantly lower than expected, or in some cases, the peaks are not detected at all. How can I troubleshoot this ion suppression?
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Answer: Significant signal loss is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of the analytes in the mass spectrometer source.
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Possible Cause 1: Co-elution with Phospholipids. In biological matrices like plasma, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).
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Solution 1: Chromatographic Separation. Modify the chromatographic method to separate the analytes from the region where phospholipids typically elute. This can involve adjusting the gradient profile or using a different column chemistry, such as hydrophilic interaction liquid chromatography (HILIC).
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Solution 2: Sample Preparation. Employ a sample preparation technique specifically designed to remove phospholipids, such as certain SPE cartridges or specialized protein precipitation plates.
-
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Possible Cause 2: Interference from Dosing Vehicles. Excipients used in drug formulations, such as PEG400 or Tween 80, can cause significant ion suppression.[5]
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Solution: If possible, obtain information about the formulation excipients. Develop a sample clean-up method that effectively removes these components. This may require significant method development and testing of different extraction techniques.
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Possible Cause 3: Inefficient Ionization. The choice of ionization source can influence the susceptibility to matrix effects.
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Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Itraconazole analysis?
A1: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of Itraconazole and its internal standard, this compound, by co-eluting endogenous or exogenous components from the sample matrix (e.g., plasma, urine).[1] These effects can lead to inaccurate and imprecise quantification if not properly addressed.[6]
Q2: How can I quantitatively assess the matrix effect for my Itraconazole assay?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[5] The matrix factor (MF) is calculated as follows:
MF = (Peak Area in the presence of matrix) / (Peak Area in the absence of matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard normalized matrix factor should be close to 1.0.[1]
Q3: Why is a stable isotope-labeled internal standard like this compound preferred?
A3: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis. Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and is assumed to experience the same degree of matrix effects and variability in extraction and ionization. This allows for accurate correction of any signal suppression or enhancement, leading to more reliable results.
Q4: What are the most common sample preparation techniques to mitigate matrix effects for Itraconazole analysis, and what are their pros and cons?
A4: The choice of sample preparation is crucial for minimizing matrix effects. Here's a comparison of common techniques:
| Sample Preparation Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[2] | Least effective at removing matrix components, often resulting in significant ion suppression from phospholipids and other interferences.[3] |
| Liquid-Liquid Extraction (LLE) | Good at removing non-polar interferences and salts. Can provide a cleaner extract than PPT.[8] | Can be labor-intensive, requires larger volumes of organic solvents, and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Highly selective and provides the cleanest extracts by effectively removing a wide range of interferences, including phospholipids.[8] | More complex, time-consuming, and expensive than PPT and LLE. Requires method development to optimize the sorbent and elution conditions. |
Q5: Can optimizing the chromatographic conditions help reduce matrix effects?
A5: Yes, optimizing chromatography is a powerful strategy to combat matrix effects. The goal is to achieve chromatographic separation between Itraconazole/Itraconazole-d3 and the interfering matrix components.[6] This can be achieved by:
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Adjusting the Gradient: Modifying the gradient slope and duration can resolve the analytes from the bulk of the matrix interferences.
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Changing the Stationary Phase: Using a column with a different chemistry (e.g., C18, phenyl-hexyl, HILIC) can alter the retention and selectivity, leading to better separation.
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Employing UPLC/UHPLC: Ultra-high performance liquid chromatography systems with sub-2-µm particle columns offer higher resolution and peak capacity, which can significantly improve the separation of analytes from matrix components in a shorter amount of time.[9]
Experimental Protocols
Example Protocol for Matrix Effect Evaluation
This protocol describes a general procedure for assessing the matrix effect using the post-extraction spike method.
-
Sample Preparation:
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Extract blank biological matrix (e.g., plasma) using the developed sample preparation method (e.g., protein precipitation with acetonitrile).
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Prepare a neat solution of Itraconazole and this compound in the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Spike the extracted blank matrix with the same concentration of Itraconazole and this compound as the neat solution.
-
-
LC-MS/MS Analysis:
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Inject the neat solution and the post-extraction spiked sample into the LC-MS/MS system.
-
Acquire the data using the established method.
-
-
Data Analysis:
-
Determine the peak areas for Itraconazole and this compound in both the neat solution and the post-extraction spiked sample.
-
Calculate the Matrix Factor (MF) for Itraconazole and the IS-normalized MF as described in the FAQs.
-
Example LC-MS/MS Conditions for Itraconazole Analysis
The following table provides an example of typical LC-MS/MS parameters. These should be optimized for your specific instrument and application.
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 40% B, ramp to 95% B over 2.5 min, hold for 0.5 min, return to initial conditions.[4] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C[4] |
| Injection Volume | 2-5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Itraconazole: e.g., m/z 705.3 -> 392.2this compound: e.g., m/z 708.3 -> 392.2Hydroxy-Itraconazole: e.g., m/z 721.3 -> 408.2 |
Visualizations
Caption: Troubleshooting workflow for inconsistent Itraconazole analysis results.
Caption: Strategies for mitigating matrix effects in LC-MS/MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with poor recovery of Itraconazole-d3 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the recovery of Itraconazole-d3 during solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT) protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its extraction?
A1: Itraconazole is a weak base with a pKa of 3.7 and is highly lipophilic, with a logP of approximately 5.66.[1] This means its solubility is highly pH-dependent; it is more soluble in acidic conditions where it becomes protonated and more polar, and practically insoluble in neutral or basic solutions.[1][2][3] This behavior is fundamental to developing effective extraction strategies.
Q2: I am observing low recovery of this compound. What are the general preliminary checks I should perform?
A2: Before delving into specific extraction method troubleshooting, it's crucial to rule out common sources of error:
-
Pipetting and Standard Accuracy: Verify the calibration of your pipettes and the concentration of your this compound spiking solution.
-
Sample pH: Ensure the initial pH of your sample is appropriate for the chosen extraction method.
-
Internal Standard Stability: Confirm that your deuterated internal standard has not degraded. While stable, improper storage or repeated freeze-thaw cycles can affect its integrity.
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to perceived low recovery. A stable isotope-labeled internal standard like this compound is designed to co-elute and experience similar matrix effects as the analyte, thus providing accurate quantification. However, significant ion suppression can still lead to a low signal-to-noise ratio.
Q3: Can the use of a deuterated internal standard like this compound itself cause issues?
A3: While stable isotope-labeled internal standards are the gold standard for correcting matrix effects, they are not infallible. In some cases, a slight chromatographic shift between the analyte and the deuterated standard can occur. If this shift causes one of the compounds to elute in a region of high ion suppression while the other does not, it can lead to inaccurate quantification. This phenomenon is known as differential matrix effects.
Troubleshooting Poor Recovery by Extraction Method
Protein Precipitation (PPT)
Protein precipitation is a fast and simple method, but it can be prone to incomplete precipitation and significant matrix effects.
Common Issues and Solutions for PPT:
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete protein precipitation. | Increase the ratio of organic solvent (e.g., acetonitrile) to plasma. A 3:1 or 4:1 ratio is often effective.[3] |
| Co-precipitation of this compound with proteins. | Optimize the precipitation solvent. While acetonitrile is common, adding a small percentage of acid (e.g., 0.5% formic acid) can improve recovery by keeping this compound protonated and in solution.[4] | |
| Analyte loss during evaporation. | If an evaporation step is used, ensure the temperature is not too high (e.g., ≤ 40°C) and that the sample is not dried for an excessive amount of time. | |
| High Variability | Inconsistent protein pellet formation. | Ensure thorough vortexing after adding the precipitation solvent and centrifuge at a sufficient speed and duration to form a compact pellet. |
| Significant Matrix Effects | Insufficient removal of phospholipids and other endogenous components. | Consider a post-precipitation clean-up step, such as solid-phase extraction, or dilute the supernatant before injection to minimize matrix effects. |
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT but requires careful optimization of solvents and pH.
Common Issues and Solutions for LLE:
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Suboptimal pH of the aqueous phase. | For extracting the basic this compound into an organic solvent, the aqueous phase should be at a basic pH (e.g., pH > 5.7) to ensure it is in its neutral, more lipophilic form. |
| Incorrect choice of extraction solvent. | A water-immiscible organic solvent that can effectively solvate this compound is needed. A mixture of a polar and a non-polar solvent, such as acetonitrile and methyl t-butyl ether, has been shown to be effective.[2][5] | |
| Emulsion formation. | Centrifuge at a higher speed, add salt to the aqueous phase to increase its polarity, or perform a freeze-thaw cycle to break the emulsion. | |
| High Variability | Inconsistent phase separation. | Ensure complete separation of the aqueous and organic layers before aspirating the organic phase. Allow sufficient time for the layers to separate after vortexing. |
| Analyte loss due to adsorption. | Use silanized glassware or polypropylene tubes to minimize non-specific binding of the lipophilic this compound. |
Solid-Phase Extraction (SPE)
SPE can provide the cleanest extracts but requires a more complex, multi-step procedure.
Common Issues and Solutions for SPE:
| Issue | Potential Cause | Recommended Solution |
| Low Recovery in Eluate | Analyte breakthrough during loading or washing. | The sample pH should be adjusted to ensure this compound is retained on the sorbent. For reversed-phase SPE (e.g., HLB cartridges), an acidic pH will protonate this compound, increasing its polarity and potentially weakening its retention. Ensure the wash solvent is not too strong, which could prematurely elute the analyte. |
| Incomplete elution from the sorbent. | The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. For reversed-phase SPE, this typically involves a high percentage of a strong organic solvent like methanol or acetonitrile. Ensure the pH of the elution solvent is appropriate to facilitate elution. | |
| Improper conditioning or equilibration of the SPE cartridge. | Follow the manufacturer's instructions for conditioning and equilibration to ensure proper activation of the sorbent. | |
| High Variability | Inconsistent flow rate. | Use a vacuum manifold or positive pressure manifold to maintain a consistent and appropriate flow rate during all steps of the SPE procedure. |
| Sorbent overloading. | Ensure the amount of sample and analyte loaded onto the cartridge does not exceed its capacity. |
Comparative Overview of Extraction Methods
The choice of extraction method often involves a trade-off between speed, cleanliness, and recovery.
| Method | Typical Recovery | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 60-100%[4][6] | Fast, simple, inexpensive. | High potential for matrix effects, less clean extract. |
| Liquid-Liquid Extraction (LLE) | Variable, can be >85%[7] | Cleaner extract than PPT, good recovery. | Can be labor-intensive, potential for emulsion formation, uses larger solvent volumes. |
| Solid-Phase Extraction (SPE) | ~70%[8] | Cleanest extract, high selectivity, amenable to automation. | More complex and time-consuming, higher cost per sample. |
Experimental Protocols
Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma sample, add the this compound internal standard.
-
Add 300 µL of cold acetonitrile containing 0.5% formic acid.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected or evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the mobile phase.
Liquid-Liquid Extraction (LLE) Protocol
-
To 200 µL of plasma sample, add the this compound internal standard.
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Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH to > 8.
-
Add 1 mL of the extraction solvent (e.g., a mixture of acetonitrile and methyl t-butyl ether, 1:4 v/v).
-
Vortex for 2 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add the this compound internal standard and 800 µL of 4% phosphoric acid in water. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Decision tree for selecting an appropriate extraction method.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. jocpr.com [jocpr.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Itraconazole-d3 Purity and Quantification Accuracy
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of itraconazole-d3 purity on the accuracy of bioanalytical quantification. Below you will find a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during LC-MS/MS analysis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues in your bioanalytical assays that may be related to the purity of your this compound internal standard (IS).
Question: My internal standard (this compound) response is highly variable across my analytical run. What are the potential causes and solutions?
Answer: High variability in the internal standard response can significantly impact the accuracy and precision of your results. Here are the common causes and troubleshooting steps:
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Inconsistent Sample Preparation: Human error during sample processing is a frequent cause of variability.
-
Solution: Ensure consistent and accurate pipetting of the IS solution into all samples, including calibration standards and quality controls (QCs). Verify that the IS has been thoroughly mixed with the biological matrix.
-
-
Instrumental Issues: Problems with the LC-MS/MS system can lead to inconsistent signal intensity.
-
Solution: Check for any leaks in the LC system. Ensure the autosampler is functioning correctly and injecting consistent volumes. Clean the ion source and check for any blockages.
-
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Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the IS.
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Solution: Evaluate matrix effects during method development. Optimize the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering components.
-
-
Internal Standard Degradation: The this compound may not be stable under the sample storage or processing conditions.
-
Solution: Investigate the stability of the IS in the biological matrix under all relevant conditions (e.g., freeze-thaw cycles, bench-top stability).
-
Question: I'm observing a higher-than-expected response for itraconazole in my blank samples (containing only the internal standard). What could be the cause?
Answer: This issue, often referred to as "crosstalk," can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
-
Cause: The most likely cause is the presence of unlabeled itraconazole as an isotopic impurity in your this compound standard. During the synthesis of deuterated standards, a small amount of the non-deuterated analogue may be carried through.[1]
-
Solution:
-
Verify Purity: Assess the isotopic purity of your this compound standard using high-resolution mass spectrometry (HRMS) or NMR.
-
Contribution Check: As per regulatory guidelines, the contribution of the IS to the analyte signal in a blank sample should be less than 20% of the analyte response at the LLOQ.[2]
-
Source a Higher Purity Standard: If the unlabeled itraconazole content is too high, obtain a new batch of this compound with a higher isotopic purity.
-
Question: My calibration curve for itraconazole is non-linear, especially at higher concentrations. Could this be related to my internal standard?
Answer: Yes, issues with the internal standard can lead to non-linearity in the calibration curve.
-
Cause 1: Isotopic Contribution of Analyte to IS: At high concentrations of itraconazole, the natural isotopic abundance of itraconazole (e.g., the M+3 peak) can contribute to the signal of the this compound internal standard. This can artificially inflate the IS response and cause the curve to bend.
-
Solution 1: If possible, use an itraconazole-d(n) standard with a higher mass difference (e.g., d9) to minimize the impact of isotopic overlap.[1]
-
Cause 2: Ionization Saturation: At high concentrations, the analyte and internal standard can compete for ionization in the mass spectrometer source.
-
Solution 2: Optimize the concentration of the internal standard to be within the linear range of the detector and to be comparable to the expected analyte concentrations in the study samples.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound so critical for quantitative accuracy?
A1: The fundamental principle of using an internal standard is to add a known, constant amount to every sample to correct for variations in sample preparation and instrument response. If the IS itself contains impurities, this principle is violated. The two main types of impurities are:
-
Isotopic Impurities: The presence of unlabeled itraconazole in the this compound standard will lead to a positive bias in the measured concentrations.
-
Chemical Impurities: These can be structurally related compounds from the synthesis of itraconazole that may co-elute and interfere with the analyte or the IS, causing inaccurate quantification.[]
Q2: What are the common chemical impurities I should be aware of for itraconazole?
A2: Impurities in itraconazole can arise from starting materials, intermediates, or degradation. These may also be present in the deuterated analogue. Some known related compounds include:
-
Hydroxy Itraconazole
-
N-desalkyl Itraconazole
-
Itraconazole Impurity A, B, C, D, etc. (isomers and related structures)[][4][5][6][7]
-
Degradation products
Q3: How can I verify the purity of my this compound standard?
A3: A certificate of analysis (CoA) from the supplier should provide initial information on purity. However, it is good practice to independently verify the purity, especially for regulated bioanalysis. The recommended methods are:
-
High-Resolution Mass Spectrometry (HRMS): To determine the isotopic enrichment and identify the presence of unlabeled itraconazole.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structural integrity and the position of the deuterium labels.[8][10] A detailed protocol for purity assessment is provided in the "Experimental Protocols" section below.
Q4: What are the acceptance criteria for the purity of an internal standard in a regulated environment?
A4: Regulatory guidelines (e.g., from the FDA and EMA) state that the internal standard should be of the highest possible purity and should not interfere with the analyte.[11][12][13] A common acceptance criterion is that the response of interfering components in a blank sample (matrix with IS only) should be less than 20% of the response of the analyte at the LLOQ, and the response of interfering components in a zero sample (matrix with analyte at LLOQ only) should be less than 5% of the response of the internal standard.[13]
Quantitative Data Summary
The impact of this compound impurities on quantification can be summarized as follows:
| Impurity Type | Potential Impact on Quantification | Typical Observation in the Assay |
| Unlabeled Itraconazole | Positive bias (overestimation of analyte concentration) | Significant analyte signal in blank samples (matrix + IS). Failure to meet LLOQ accuracy and precision. |
| Co-eluting Chemical Impurity | Unpredictable bias (over- or underestimation) | Interference peaks in the chromatogram. Inconsistent IS or analyte response. Poor accuracy and precision. |
| Isotopic Contribution from Analyte | Negative bias at high concentrations | Non-linear calibration curve that flattens at the high end. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic purity of an this compound standard and quantify the percentage of unlabeled itraconazole.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in an appropriate solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of a resolution of at least 60,000.
-
Infuse the sample directly into the mass spectrometer or use a suitable LC method for introduction.
-
-
MS Acquisition:
-
Acquire full scan mass spectra in positive ion mode over a mass range that includes the monoisotopic masses of both itraconazole and this compound.
-
Ensure sufficient signal intensity to accurately measure the isotopic distribution.
-
-
Data Analysis:
-
Extract the ion chromatograms or spectra for the monoisotopic peaks of itraconazole and this compound.
-
Integrate the peak areas for all relevant isotopologues.
-
Calculate the isotopic purity using the following formula:
% Isotopic Purity = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + ...)] * 100
-
The percentage of unlabeled itraconazole corresponds to the relative area of the d0 peak.
-
Visualizations
Troubleshooting Workflow for Internal Standard Issues
Caption: Workflow for troubleshooting IS purity issues.
Logical Relationship of this compound Purity and Quantification Accuracy
Caption: Purity's impact on quantification accuracy.
References
- 1. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Itraconazole EP Impurity A | 252964-68-4 [chemicea.com]
- 6. Itraconazole EP Impurity B | 854372-77-3 | SynZeal [synzeal.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pmda.go.jp [pmda.go.jp]
- 12. fda.gov [fda.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Validation & Comparative
A Head-to-Head Battle: Itraconazole-d3 Versus Structural Analog Internal Standards in Bioanalysis
A detailed comparison for researchers and drug development professionals on the performance of deuterated and structural analog internal standards in the quantitative analysis of Itraconazole.
In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accurate quantification of antifungal agents like Itraconazole is paramount. The gold standard for such bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the use of internal standards to ensure precision and accuracy. The choice of internal standard is a critical decision, with two primary options available: stable isotope-labeled (SIL) standards, such as Itraconazole-d3, and structural analogs. This guide provides an objective comparison of these two classes of internal standards, supported by experimental data and detailed protocols, to aid researchers in making an informed choice for their analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the ideal choice in LC-MS/MS analysis.[1][2] By replacing some atoms with their heavier isotopes (e.g., hydrogen with deuterium), these standards are chemically identical to the analyte of interest. This near-perfect chemical mimicry allows them to co-elute with the analyte and experience similar ionization and matrix effects, thus providing superior correction for variations during sample preparation and analysis.[1][3] For Itraconazole, deuterated versions such as this compound, -d8, and -d9 are commonly employed.[4][5][6]
The Practical Alternative: Structural Analog Internal Standards
Structural analog internal standards are compounds with a chemical structure similar, but not identical, to the analyte.[2][7] They are often more readily available and cost-effective than their isotopically labeled counterparts.[1] However, their different chemical nature can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, which may compromise the accuracy of quantification.[1][3] For Itraconazole analysis, compounds like bifonazole and clebopride have been utilized as structural analog internal standards.[8][9]
Performance Under the Microscope: A Data-Driven Comparison
The following table summarizes the key performance parameters of this compound (representing SIL standards) and a typical structural analog internal standard based on published experimental data.
| Performance Metric | This compound (Stable Isotope-Labeled) | Structural Analog Internal Standard | Key Considerations |
| Accuracy (% Bias) | Typically within ±5%[10] | Can vary, potentially > ±15% | SIL standards more effectively compensate for matrix effects and recovery variations, leading to higher accuracy.[1] |
| Precision (%RSD) | Intra-day: < 10%, Inter-day: < 8%[10] | Intra-day: < 15%, Inter-day: < 15%[11] | The closer physicochemical properties of SIL standards to the analyte result in better precision. |
| Recovery (%) | Closely tracks analyte recovery (e.g., 50-55%)[6] | May differ significantly from analyte recovery | Differences in polarity and structure can lead to disparate extraction efficiencies between the analog and the analyte. |
| Matrix Effect | Minimal to no differential matrix effect[4][10] | Potential for significant differential matrix effects | SIL standards co-elute and experience similar ion suppression or enhancement as the analyte, mitigating matrix effects.[3] |
| Chromatographic Retention | Co-elutes with the analyte | Elutes at a different retention time | Co-elution is advantageous for correcting for time-dependent matrix effects. |
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of Itraconazole in human plasma using an internal standard.
Detailed Experimental Protocols
Below are representative protocols for sample preparation and LC-MS/MS analysis of Itraconazole.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing either this compound or the structural analog at a known concentration).
-
Vortex mix for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
LC-MS/MS Parameters
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 10 mM ammonium formate in water and methanol.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Itraconazole: m/z 705.4 → 392.5
-
Itraconazole-d9: m/z 714.25 → 401.15[4]
-
Note: The m/z for this compound would be slightly different. The specific transition for a structural analog would need to be optimized separately.
-
Metabolic Pathway Considerations
Itraconazole is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to a major active metabolite, hydroxyitraconazole.[4][12] This metabolic conversion is a crucial aspect to consider in bioanalysis.
The use of a stable isotope-labeled internal standard like this compound is particularly advantageous as it is expected to undergo similar metabolic processes as the parent drug, although this is not a primary factor for its role as an internal standard in correcting for analytical variability. A structural analog, however, will have a different metabolic profile, which is less of a concern for in-vitro sample analysis but highlights its chemical dissimilarity to the analyte.
Conclusion: Making the Right Choice
While structural analog internal standards can be a viable option, particularly when cost and availability are major constraints, the data overwhelmingly supports the superiority of stable isotope-labeled internal standards like this compound for the quantitative analysis of Itraconazole. The ability of SIL standards to closely mimic the behavior of the analyte throughout the analytical process leads to enhanced accuracy, precision, and reliability of the results. For researchers and drug development professionals seeking the highest quality data for therapeutic drug monitoring and pharmacokinetic studies, this compound is the recommended internal standard.
References
- 1. scispace.com [scispace.com]
- 2. cerilliant.com [cerilliant.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Bioassay for serum itraconazole concentrations using hydroxyitraconazole standards - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Itraconazole assays with different internal standards
A Cross-Validation Overview of LC-MS/MS Assays for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the antifungal agent itraconazole in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability. This guide provides a comparative overview of various internal standards used in published and validated itraconazole assays, presenting key performance data to aid researchers in selecting the most suitable IS for their specific applications.
Experimental Methodologies: A Side-by-Side Look
The methodologies for itraconazole quantification vary, primarily in the sample preparation technique and the specific internal standard employed. Below is a summary of representative experimental protocols.
Method 1: Stable Isotope-Labeled Internal Standard (Itraconazole-d5)
-
Internal Standard: Itraconazole-d5[1]
-
Sample Preparation: Protein precipitation. 100 µL of plasma is treated with an organic solvent containing the internal standard to precipitate proteins.[1]
-
Chromatography: Reversed-phase liquid chromatography.[1]
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[1]
Method 2: Structurally Analogous Internal Standard (Loratadine)
-
Sample Preparation: Solid-phase extraction (SPE). Plasma samples (200 μl) are loaded onto an SPE cartridge, washed, and the analyte and IS are eluted with acetonitrile. The eluate is then evaporated and reconstituted.[2]
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) on a Hypersil Gold column with an isocratic mobile phase of methanol and ammonium acetate buffer.[2][3]
Method 3: Unrelated Compound as Internal Standard (Clebopride)
-
Sample Preparation: Protein precipitation with methyl t-butyl ether.[4][5]
-
Chromatography: High-performance liquid chromatography (HPLC).[4][5]
Performance Data: A Quantitative Comparison
The choice of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the validation parameters for itraconazole assays using different internal standards, based on published data.
| Validation Parameter | Method 1 (Itraconazole-d5) | Method 2 (Loratadine) | Method 3 (Clebopride) |
| Linearity Range (ng/mL) | 1 - 250[1] | 1.08 - 403.28[2] | 1 - 500[4][5] |
| Correlation Coefficient (r) | > 0.99 (implied) | > 0.99[2] | > 0.9952[4][5] |
| Intra-day Precision (%CV) | < 15% | < 15% (except LLOQ ≤ 20%)[2] | < 13.7%[4][5] |
| Inter-day Precision (%CV) | < 15% | < 15% (except LLOQ ≤ 20%)[2] | < 10.9%[4][5] |
| Intra-day Accuracy (%RE) | ± 15% | ± 15% (except LLOQ ± 20%)[2] | 95.6 - 108.2%[4][5] |
| Inter-day Accuracy (%RE) | ± 15% | ± 15% (except LLOQ ± 20%)[2] | 86.6 - 117.5%[4][5] |
| Mean Recovery (%) | Not explicitly stated | 70.92% (Itraconazole) | Not explicitly stated |
| Internal Standard Recovery (%) | Not explicitly stated | 75.66%[2] | Not explicitly stated |
Visualizing the Workflow and Rationale
To better illustrate the processes, the following diagrams outline the general experimental workflow for itraconazole analysis and the logical considerations for selecting an internal standard.
Caption: General experimental workflow for the quantification of itraconazole in plasma.
Caption: Key considerations for the selection of an internal standard for itraconazole analysis.
Discussion and Recommendations
The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled version of the analyte, such as itraconazole-d5. These standards co-elute with the analyte and have nearly identical extraction recovery and ionization efficiency, providing the most accurate compensation for analytical variability.[6] The data presented for Method 1, utilizing Itraconazole-d5, demonstrates excellent precision and accuracy, consistent with the theoretical advantages of this type of IS.[1]
When a stable isotope-labeled standard is not available or is cost-prohibitive, a structural analog can be a suitable alternative. Loratadine, as used in Method 2, shows good performance, with acceptable linearity, precision, and accuracy.[2][3] However, differences in extraction recovery between the analyte and the IS, as indicated in the data, may introduce a small degree of variability.
The use of an unrelated compound, such as clebopride in Method 3, is also a viable option and has been shown to produce reliable results.[4][5] This approach is often the most cost-effective. However, it is crucial to thoroughly validate the method to ensure that the IS adequately tracks the analyte's behavior throughout the analytical process, as their physicochemical properties may differ significantly.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance Showdown: Itraconazole-d3 Versus Structural Analog Internal Standards in Bioanalysis
A Comparative Guide to Linearity, Accuracy, and Precision in Itraconazole Quantification
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is a critical decision in the bioanalysis of therapeutic drugs like Itraconazole. This guide provides an objective comparison of the performance of the deuterated internal standard, Itraconazole-d3, against a common structural analog, loratadine, in the quantification of Itraconazole using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data presented is compiled from published studies to highlight the key performance metrics of linearity, accuracy, and precision.
Executive Summary
The selection of an internal standard is paramount for correcting variability in sample preparation and analysis. Ideally, an internal standard should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as their physicochemical properties are very similar to the analyte. However, structural analogs, which are chemically similar but not isotopically labeled, are also widely used. This guide presents a data-driven comparison of these two approaches for Itraconazole quantification.
Quantitative Performance Comparison
The following tables summarize the linearity, accuracy, and precision data from two separate validated bioanalytical methods: one employing this compound and the other using loratadine as the internal standard.
Table 1: Linearity of Itraconazole Quantification
| Internal Standard | Linear Range (ng/mL) | Correlation Coefficient (r) |
| This compound | 0.500 - 263 | > 0.998 |
| Loratadine | 1.08 - 403.28 | > 0.99 |
Table 2: Accuracy of Itraconazole Quantification
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| This compound | LLOQ | 0.500 | - | - |
| LQC | 1.50 | - | - | |
| MQC | 75.0 | - | - | |
| HQC | 200 | - | - | |
| Loratadine | LLOQQC | 1.08 | 1.04 | 96.30 |
| LQC | 3.20 | 3.14 | 98.13 | |
| MQC | 202.51 | 204.60 | 101.03 | |
| HQC | 316.42 | 319.82 | 101.07 |
Table 3: Precision of Itraconazole Quantification
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| This compound | LLOQ | 0.500 | ≤ 15 | ≤ 15 |
| LQC | 1.50 | ≤ 15 | ≤ 15 | |
| MQC | 75.0 | ≤ 15 | ≤ 15 | |
| HQC | 200 | ≤ 15 | ≤ 15 | |
| Loratadine | LLOQQC | 1.08 | 5.32 | 6.81 |
| LQC | 3.20 | 3.87 | 4.52 | |
| MQC | 202.51 | 2.13 | 3.18 | |
| HQC | 316.42 | 1.89 | 2.77 |
Note: Specific mean measured concentrations and accuracy/precision values for the this compound method were not available in a comparable format in the reviewed literature but were reported to be within the acceptable limits of ≤15% (%CV) and 85-115% (accuracy).
Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting the performance data.
Method 1: Itraconazole Quantification using this compound Internal Standard
This method was developed for the simultaneous quantification of Itraconazole and its active metabolite, hydroxyitraconazole, in human plasma.
-
Sample Preparation: A liquid-liquid extraction procedure was employed.
-
Chromatography: Ultra-performance liquid chromatography (UPLC) was used for separation.
-
Detection: A tandem mass spectrometer (MS/MS) operating in the positive ion mode with multiple reaction monitoring (MRM) was used for detection and quantification. The precursor to product ion transitions of m/z 705.3/392.3 for Itraconazole and m/z 708.2/435.4 for this compound were monitored.
Method 2: Itraconazole Quantification using Loratadine Internal Standard[1]
This method was validated for the estimation of Itraconazole and hydroxyitraconazole in human plasma.
-
Sample Preparation: Solid phase extraction (SPE) was used to extract the analytes and the internal standard from plasma samples.[1]
-
Chromatography: A reverse-phase Hypersil Gold column (50x4.6 mm, 3µ) was used with an isocratic elution. The mobile phase consisted of methanol and a 2 mM ammonium acetate buffer solution (90:10, v/v).[1]
-
Detection: A tandem mass spectrometer in positive ion MRM mode was used for detection.[1]
Visualizing the Workflow
To illustrate the logical flow of a typical bioanalytical method development and validation process, the following diagram is provided.
Caption: Bioanalytical method development, validation, and sample analysis workflow.
Signaling Pathway of Itraconazole's Antifungal Action
The primary mechanism of action for Itraconazole involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.
Caption: Itraconazole inhibits lanosterol 14-alpha-demethylase, disrupting ergosterol synthesis.
Conclusion
Both this compound and loratadine have been successfully used as internal standards for the quantification of Itraconazole in human plasma. The data indicates that both methods provide excellent linearity, accuracy, and precision within the validated ranges.
The choice between a deuterated internal standard and a structural analog will depend on several factors, including the availability and cost of the internal standard, the complexity of the sample matrix, and the specific requirements of the analytical method. While stable isotope-labeled standards like this compound are often preferred for their ability to closely track the analyte through the analytical process and compensate for matrix effects, a well-validated method using a structural analog like loratadine can also provide reliable and accurate results. Researchers should carefully consider the validation data and the specific needs of their study when selecting an internal standard.
References
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide to Itraconazole Analysis Using Itraconazole-d3
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Standardized Itraconazole Quantification
The therapeutic drug monitoring of the antifungal agent itraconazole is critical for optimizing patient outcomes, given its narrow therapeutic window and variable pharmacokinetics. The use of a stable isotope-labeled internal standard, such as Itraconazole-d3, is paramount for achieving accurate and precise quantification in complex biological matrices. This guide provides an objective comparison of analytical performance across laboratories, supported by detailed experimental protocols and visual workflows, to aid in the standardization and interpretation of itraconazole analysis.
Performance Snapshot: An Inter-laboratory Comparison
Data from proficiency testing programs and validated analytical methods reveal a landscape of variability in the quantification of itraconazole, underscoring the need for robust and standardized methodologies. An international inter-laboratory proficiency testing program for azole antifungals highlighted that a significant percentage of analyses can be inaccurate, with the performing laboratory being a key determinant of this variability.[1]
The following table summarizes typical performance characteristics for the analysis of itraconazole using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, based on published validated methods. This synthesized data provides a benchmark for laboratories to evaluate their own performance.
| Parameter | Laboratory A (Representative Data) | Laboratory B (Representative Data) | Laboratory C (Representative Data) | Acceptance Criteria (Typical) |
| Linearity (r²) | >0.995 | >0.99 | >0.998 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | 2 ng/mL | Dependent on clinical requirements |
| Intra-day Precision (%CV) | < 10% | < 15% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12% | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±10% | Within ±15% | Within ±8% | Within ±15% (±20% at LLOQ) |
| Recovery | ~90% | Not Reported | ~85% | Consistent, precise, and reproducible |
This table is a synthesis of typical performance data from various validated LC-MS/MS methods and does not represent a direct head-to-head study.
Foundational Protocols: The Experimental Blueprint
The successful quantification of itraconazole relies on a meticulously executed experimental protocol. While specific reagents and instrument models may vary, the core methodology remains consistent across proficient laboratories.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting itraconazole from plasma or serum is protein precipitation.
-
Aliquoting: Transfer a precise volume of the biological sample (e.g., 100 µL of human plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of a known concentration of this compound solution (in a solvent like methanol or acetonitrile).
-
Precipitation: Add a precipitating agent, typically three to four volumes of cold acetonitrile or methanol.
-
Vortexing: Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant, containing the itraconazole and this compound, to a new tube or a well plate for analysis.
-
Evaporation and Reconstitution (Optional but Recommended): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the sample and improve sensitivity.
LC-MS/MS Analysis
The instrumental analysis is the heart of the quantification process, providing the necessary selectivity and sensitivity.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is most commonly used for separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive ion electrospray ionization (ESI+) mode.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor to product ion transitions for itraconazole and this compound are monitored.
-
Itraconazole: m/z 705.3 → 392.3
-
This compound: m/z 708.3 → 392.3
-
Visualizing the Process: From Sample to Result
To provide a clearer understanding of the analytical process and the metabolic fate of itraconazole, the following diagrams have been generated.
Caption: Experimental workflow for itraconazole analysis.
Caption: Itraconazole metabolism pathway.
Conclusion
The accurate and precise analysis of itraconazole is a cornerstone of effective therapeutic drug monitoring. The use of this compound as an internal standard in conjunction with LC-MS/MS offers a robust methodology. However, inter-laboratory variability remains a significant challenge. By adhering to well-defined and validated experimental protocols, and by benchmarking performance against established criteria, research, clinical, and drug development laboratories can enhance the reliability of their results. This guide serves as a resource to facilitate greater consistency and accuracy in the critical task of itraconazole quantification.
References
Itraconazole-d3 vs. Itraconazole-d5 as Internal Standards: A Comparative Guide for Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of itraconazole, the selection of an appropriate internal standard is a critical step in ensuring method accuracy and reliability. This guide provides a comprehensive comparison of two commonly used deuterated internal standards, Itraconazole-d3 and Itraconazole-d5, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis. An ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and have a mass-to-charge ratio (m/z) that is sufficiently different from the analyte to prevent isotopic crosstalk. Both this compound and Itraconazole-d5 are utilized to compensate for variability in sample preparation and instrument response, thereby improving the precision and accuracy of itraconazole quantification.
Performance Comparison: this compound vs. Itraconazole-d5
While no direct head-to-head comparative studies between this compound and Itraconazole-d5 were identified in the public domain, analysis of individual validation studies for methods employing each of these internal standards allows for an objective comparison of their performance. The following tables summarize key validation parameters from representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy | Within 100 ± 10% |
| Precision (Repeatability) | ≤ 15% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
Data extracted from a high-speed analysis of itraconazole in plasma using a triple quadrupole LC/MS/MS.[1][2]
Table 2: Method Validation Parameters with Itraconazole-d5 as Internal Standard
| Parameter | Result |
| Linearity Range | 1 - 250 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but linear calibration applied |
| Accuracy | Within ±15% of nominal values (except LLOQ, ±20%) |
| Precision (CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery | Comparable to liquid-liquid or solid-phase extraction |
Data extracted from an LC-MS/MS method for the analysis of itraconazole and its major metabolite in a clinical study.[3][4]
Discussion
Based on the available data, both this compound and Itraconazole-d5 are suitable for use as internal standards in the bioanalysis of itraconazole. The choice between the two may depend on the specific requirements of the assay, such as the desired sensitivity and the concentration range of the study samples.
The method utilizing Itraconazole-d5 demonstrated a lower LLOQ (1 ng/mL) compared to the method using this compound (10 ng/mL), suggesting that Itraconazole-d5 may be preferable for studies requiring higher sensitivity. However, the linearity range of the this compound method extends to a higher concentration (1000 ng/mL), which could be advantageous for studies expecting a wider range of itraconazole concentrations.
Ultimately, the selection of the internal standard should be based on a thorough in-house validation that assesses its performance within the specific analytical method and matrix being used.
Experimental Protocols
Below are representative experimental protocols for LC-MS/MS methods using this compound and Itraconazole-d5 as internal standards.
Protocol 1: Quantification of Itraconazole using this compound
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 50 µL of a standard solution of itraconazole.
-
Add 100 µL of an acetonitrile solution containing this compound as the internal standard.
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with a 1% acetic acid aqueous solution.
2. LC-MS/MS Conditions:
-
Column: Shim-pack GIS C18
-
Mobile Phase: Reverse-phase gradient
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
Protocol 2: Quantification of Itraconazole using Itraconazole-d5
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a 96-well plate, add 50 µL of a methanol solution containing 100 ng/mL of Itraconazole-d5.[3]
-
Add 400 µL of acetonitrile with 0.5% formic acid to precipitate proteins.[3]
-
Vortex the plate for 1 minute.[3]
-
Centrifuge the plate at 3500 rpm for 5 minutes.[3]
-
Inject the supernatant into the LC-MS/MS system.[3]
2. LC-MS/MS Conditions:
-
LC System: Waters I-Class UPLC[3]
-
Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm[3]
-
Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[3]
-
Flow Rate: 0.500 mL/min[3]
-
MS System: Waters Xevo TQ-XS[3]
-
Ionization: ESI, Positive Mode
-
Detection: MRM
Visualizations
To further aid in understanding, the following diagrams illustrate a key signaling pathway of itraconazole and a typical workflow for bioanalytical method validation.
Caption: Antifungal mechanism of Itraconazole via inhibition of ergosterol synthesis.
Caption: General workflow for bioanalytical method validation.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the robustness of an Itraconazole assay with Itraconazole-d3
For researchers, scientists, and drug development professionals, the accurate quantification of itraconazole is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a comprehensive comparison of analytical methods for itraconazole determination, with a focus on the robustness of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay using a deuterated internal standard, Itraconazole-d3.
Method Performance Comparison
The choice of analytical methodology significantly impacts the reliability and reproducibility of results. Below is a comparative summary of key performance parameters for an LC-MS/MS assay utilizing a deuterated internal standard (this compound/d5/d9) versus a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
| Performance Parameter | LC-MS/MS with Deuterated Internal Standard | HPLC-UV |
| Linearity Range | 1 - 250 ng/mL[1], 15 - 1500 ng/mL[2] | 10 - 60 µg/mL, 50 - 200 µg/mL[3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][4] | 10 µg/mL[5] |
| Intra-day Precision (%CV) | < 11%[4] | Generally < 15% |
| Inter-day Precision (%CV) | < 11%[4] | Generally < 15% |
| Accuracy (% Recovery) | 94.1 - 106.7%[2] | 98 - 102% (typical) |
| Mean Pretreatment Recovery | 90.1 - 102.2%[2] | Variable, dependent on extraction method |
| Matrix Effect | Minimal to none reported[2] | Prone to interferences from plasma components |
| Specificity | High, due to mass-based detection | Lower, susceptible to co-eluting compounds |
| Robustness | High, resilient to minor variations | Moderate, can be affected by changes in mobile phase and column conditions |
The Gold Standard: LC-MS/MS with Deuterated Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for variability in extraction efficiency and matrix effects. This results in superior accuracy, precision, and robustness.
An LC-MS/MS method for the analysis of itraconazole and its active metabolite, hydroxyitraconazole, demonstrated high sensitivity and specificity. The method was validated to quantify itraconazole and its metabolite from 1–250 ng/mL in human plasma[1]. The robustness of such an assay is a key advantage, as demonstrated by its ability to pass interference testing with over-the-counter and common co-administered medications[1].
Alternative Method: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offers a more accessible and cost-effective alternative for itraconazole quantification. Several HPLC methods have been developed for the analysis of itraconazole in pharmaceutical dosage forms and biological fluids[3][5]. However, these methods typically exhibit lower sensitivity and specificity compared to LC-MS/MS. The linearity range for HPLC-UV methods is often in the µg/mL range, making them less suitable for studies requiring low ng/mL detection limits[3]. While robust for their intended purpose, HPLC-UV assays are more susceptible to matrix interferences and less forgiving of minor variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical assays. Below are the key experimental protocols for evaluating the robustness of an itraconazole LC-MS/MS assay.
Robustness Testing Protocol
Based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, a robustness study for an itraconazole LC-MS/MS assay should involve deliberate, small variations to the method parameters to assess the impact on the results.
Parameters to be varied:
-
Mobile Phase Composition: ± 2% variation in the organic modifier content.
-
Mobile Phase pH: ± 0.2 unit variation.
-
Column Temperature: ± 5 °C variation.
-
Flow Rate: ± 10% variation.
-
Different Column Lots: Analysis using columns from at least two different manufacturing lots.
-
Different Analyst: The assay should be performed by at least two different analysts.
Acceptance Criteria:
The precision (%CV) and accuracy of the quality control (QC) samples under the varied conditions should remain within ±15% of the nominal values.
Stability Studies Protocol
Stability testing is essential to ensure that the concentration of itraconazole in a sample is not affected by handling and storage conditions.
-
Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles (e.g., three cycles at -20°C or -80°C to room temperature). The concentration is then compared to the nominal value. Repeated freeze-thaw cycles can lead to protein degradation and changes in peak intensity[6].
-
Bench-Top Stability: The stability of itraconazole in the biological matrix is assessed at room temperature for a specified period (e.g., 4-24 hours) to simulate the time samples may spend on the bench during processing.
-
Long-Term Stability: QC samples are stored at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6 months) and then analyzed.
-
Post-Preparative Stability: The stability of the processed samples in the autosampler is evaluated over a period that covers the expected run time of the analytical batch.
Acceptance Criteria:
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for assay validation and robustness testing.
Caption: Experimental workflow for Itraconazole assay validation.
Caption: Logical workflow for robustness testing of the Itraconazole assay.
References
- 1. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Simultaneous determination of itraconazole and hydroxyitraconazole in human plasma by liquid chromatography-isotope dilution tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Itraconazole-d3
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Itraconazole-d3. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.
Hazard Identification and Safety Summary
This compound is a deuterated form of Itraconazole, an antifungal agent. As with its parent compound, it should be handled with care due to its potential health hazards.
Hazard Classification Summary
| Hazard Classification | Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1][2] |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child[1][3] |
| Effects on or via Lactation | - | May cause harm to breast-fed children[1][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1][2][4] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure.[5] All PPE should be selected based on the specific tasks being performed.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant, powder-free, disposable gloves (e.g., Viton™, nitrile rubber).[3][6][7] Double gloving is required.[7] | Prevents skin contact and irritation.[1] Powder can absorb hazardous materials.[7] |
| Eye & Face Protection | Safety glasses with side-shields or tightly sealed goggles.[2][3] A face shield may be used in combination with goggles for splash protection.[5] | Protects against dust particles, splashes, and sprays that can cause serious eye irritation.[1] |
| Body Protection | A long-sleeved, seamless gown or a protective laboratory coat.[2][7] Impervious clothing or coveralls ("bunny suits") offer more complete protection.[2][7] | Minimizes skin exposure and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required if dust is generated or if working outside of a ventilated enclosure.[2][8] | Protects against inhalation, which can cause respiratory irritation.[1][2] |
| Foot Protection | Closed-toe shoes. Chemical-resistant shoe covers should be worn in areas of high contamination risk.[7][8] | Protects feet from spills and prevents the spread of contamination. |
Operational and Disposal Plans
Follow these step-by-step procedures to ensure safe handling and disposal of this compound.
Step-by-Step Handling Protocol
Preparation:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before use.[1] Obtain special instructions before handling.[1]
-
Ensure a designated handling area is clean and prepared.
-
Work exclusively within a well-ventilated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust inhalation.[2][9]
-
Verify that an accessible safety shower and eye wash station are available.[2]
Handling:
-
Don all required PPE as specified in the table above.
-
Avoid the formation of dust when handling the powder.[9]
-
Weigh and handle the substance carefully to prevent spills.
-
Wash hands thoroughly with soap and water immediately after handling and before leaving the laboratory.[1][9]
Storage:
-
Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated place.[9]
-
Store locked up and away from incompatible materials such as oxidizing agents.[1][2][9]
First Aid Procedures
Immediate action is crucial in case of exposure.
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[1][9] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][9] Wash contaminated clothing before reuse.[1] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or a doctor.[1][2][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or a doctor immediately if you feel unwell.[1][9] |
Spill and Disposal Plan
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wear full PPE, including respiratory protection.
-
Avoid generating dust.[9]
-
For minor spills, carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[9]
-
Clean the spill area thoroughly to remove any residual contamination.[9]
-
Prevent spilled material from entering drains or waterways.[9]
Waste Disposal:
-
Dispose of this compound and any contaminated materials (e.g., gloves, wipes, containers) as hazardous waste.[10]
-
All disposal must be conducted through an approved waste disposal plant and in accordance with all local, regional, and national regulations.[1][2][9]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. carlroth.com [carlroth.com]
- 5. osha.gov [osha.gov]
- 6. chemdmart.com [chemdmart.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal Protective Equipment - Canada.ca [canada.ca]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
